Akt-IN-12
Description
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Structure
2D Structure
Properties
Molecular Formula |
C42H46N2O7S |
|---|---|
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] thiolane-2-carboxylate |
InChI |
InChI=1S/C42H46N2O7S/c1-43-16-14-27-22-34(47-4)36-24-30(27)31(43)19-25-8-11-29(12-9-25)49-35-21-26(10-13-33(35)46-3)20-32-39-28(15-17-44(32)2)23-37(48-5)40(41(39)50-36)51-42(45)38-7-6-18-52-38/h8-13,21-24,31-32,38H,6-7,14-20H2,1-5H3/t31-,32-,38?/m0/s1 |
InChI Key |
UGWIEFCGHPSBKF-SNRCFQFCSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8CCCS8)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8CCCS8)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Akt-IN-12 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Akt-IN-12, a potent inhibitor of the Akt signaling pathway, in cancer cells. This compound, also identified as compound 3e in the primary literature, is a derivative of fangchinoline and has demonstrated significant anti-proliferative and pro-apoptotic effects, particularly in leukemia cell lines. This document details the molecular interactions, cellular consequences, and methodologies used to elucidate the function of this compound, offering a valuable resource for researchers in oncology and drug development.
Introduction to this compound and the Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common hallmark of many human cancers, making its components, particularly the serine/threonine kinase Akt, attractive targets for therapeutic intervention.[1]
This compound is a novel small molecule inhibitor derived from fangchinoline, a bisbenzylisoquinoline alkaloid.[2] It has been identified as a potent inhibitor of Akt kinase activity and has shown promise as an anti-cancer agent.[2][3] This guide will delve into the specific molecular mechanisms by which this compound exerts its effects on cancer cells.
Mechanism of Action of this compound
Direct Inhibition of Akt Kinase Activity
This compound functions as a direct inhibitor of Akt kinase. Molecular docking studies have indicated a high-affinity interaction between this compound and the ATP-binding pocket of Akt1, suggesting an ATP-competitive mechanism of inhibition.[2] This binding prevents the phosphorylation of Akt's downstream substrates, thereby disrupting the entire signaling cascade.
Impact on Downstream Signaling Pathways
The primary consequence of Akt inhibition by this compound is the suppression of the PI3K/Akt signaling pathway. This leads to a cascade of downstream effects:
-
Inhibition of p-Akt: Treatment of cancer cells with this compound leads to a significant reduction in the phosphorylated (active) form of Akt (p-Akt).[2]
-
Modulation of MAPK Pathway: this compound has also been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the inhibition of phosphorylated ERK (p-ERK) and the activation of JNK and p-JNK.[3]
-
Downregulation of c-MYC: The oncoprotein c-MYC, a key regulator of cell proliferation and growth, is downregulated following treatment with this compound.[2]
These intricate molecular events are visually represented in the signaling pathway diagram below.
Cellular Effects of this compound in Cancer Cells
The inhibition of the Akt signaling pathway by this compound translates into significant anti-cancer effects at the cellular level.
Induction of G0/G1 Cell Cycle Arrest
This compound has been demonstrated to induce cell cycle arrest in the G0/G1 phase in human leukemia cell lines.[2] This prevents the cells from progressing to the S phase, thereby halting their proliferation.
Triggering of Apoptosis
A key outcome of this compound treatment is the induction of apoptosis, or programmed cell death.[2] By inhibiting the pro-survival signals mediated by Akt, this compound allows for the activation of apoptotic pathways, leading to the elimination of cancer cells.
Quantitative Data
The anti-cancer activity of this compound has been quantified in various cancer cell lines. The following table summarizes the available data on its potency.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound (3e) | Akt Kinase Inhibition | - | 0.55 | [3] |
| This compound (3e) | Cell Viability (MTT) | HEL (Leukemia) | 0.89 ± 0.07 | [2] |
| This compound (3e) | Cell Viability (MTT) | U937 (Leukemia) | 1.25 ± 0.11 | [2] |
| This compound (3e) | Cell Viability (MTT) | K562 (Leukemia) | 1.58 ± 0.13 | [2] |
| This compound (3e) | Cell Viability (MTT) | MCF-7 (Breast) | 2.13 ± 0.18 | [2] |
| This compound (3e) | Cell Viability (MTT) | MDA-MB-231 (Breast) | 2.87 ± 0.21 | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro Akt Kinase Assay
The direct inhibitory effect of this compound on Akt kinase activity was determined using a luminescence-based kinase assay.
Protocol:
-
Purified recombinant Akt1 enzyme is incubated with a specific kinase substrate and ATP.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed at 30°C for 60 minutes.
-
The amount of ATP remaining after the reaction is quantified using a luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
The luminescence signal, which is inversely proportional to kinase activity, is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.
Cell Viability Assay (MTT Assay)
The effect of this compound on the proliferation of cancer cells is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cancer cells (e.g., HEL, U937, K562, MCF-7, MDA-MB-231) are seeded in 96-well plates.
-
After 24 hours, the cells are treated with various concentrations of this compound.
-
The cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis
Western blotting is used to detect the levels of specific proteins and their phosphorylation status to confirm the on-target effect of this compound.
Protocol:
-
Cancer cells are treated with this compound for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total Akt, p-Akt (Ser473), total ERK, p-ERK, total JNK, p-JNK, and c-MYC.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cancer cells are treated with this compound for a defined period.
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
The fixed cells are washed and then stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
The induction of apoptosis is quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
Protocol:
-
Cancer cells are treated with this compound.
-
Cells are harvested and washed with binding buffer.
-
Cells are then stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) is quantified.
Conclusion
This compound is a potent and promising inhibitor of the Akt signaling pathway with demonstrated anti-cancer activity, particularly in leukemia. Its mechanism of action involves the direct inhibition of Akt kinase activity, leading to the suppression of downstream pro-survival and proliferative signals. The cellular consequences include G0/G1 cell cycle arrest and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other novel Akt inhibitors. This comprehensive technical overview serves as a valuable resource for researchers dedicated to advancing cancer therapeutics through the targeted inhibition of key oncogenic pathways.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fangchinoline derivatives inhibits PI3K signaling in vitro and in vivo in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Akt-IN-12, a Potent Kinase Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Akt-IN-12, a potent inhibitor of the Akt kinase. This document outlines its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Compound Overview and Supplier Information
This compound (also referred to as compound 3e in associated literature) is a potent Akt kinase inhibitor investigated for its potential in leukemia research.[1] It operates by suppressing critical cell signaling pathways, leading to cell cycle arrest and apoptosis.[1]
Chemical and Physical Properties
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2396718-52-6 | [2][3] |
| Molecular Formula | C42H46N2O7S | [2][3] |
| Molecular Weight | 722.89 g/mol | [2][3] |
| IC50 (Akt) | 0.55 µM | [1][2] |
Supplier Information
This compound is available for research purposes from the following supplier:
| Supplier | Product Name | Catalog Number |
| MedChemExpress | This compound | HY-132717 |
Note: Availability may vary by region. Users should consult the supplier's website for current stock and purchasing information.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of the PI3K/Akt signaling pathway, a critical cascade that regulates cell survival, proliferation, and growth.[4] In normal physiology, growth factors bind to Receptor Tyrosine Kinases (RTKs), which activates Phosphoinositide 3-kinase (PI3K).[5] PI3K then phosphorylates PIP2 to generate the second messenger PIP3, which recruits Akt to the cell membrane.[5] Once at the membrane, Akt is phosphorylated and activated by kinases like PDK1 and mTORC2.[6] Activated Akt then phosphorylates a multitude of downstream substrates to promote cell survival by inhibiting apoptosis and to drive cell cycle progression.[5]
This compound functions by directly inhibiting the kinase activity of Akt. This inhibition prevents the phosphorylation of downstream targets, effectively blocking the pro-survival and pro-proliferative signals of the pathway. Research indicates that treatment with this compound leads to the inhibition of phosphorylated Akt (p-Akt) and p-ERK, while activating p-JNK, culminating in G0/G1 cell cycle arrest and apoptosis in leukemia cell lines.[1]
Visualized Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are representative protocols for characterizing the effects of this compound on cancer cell lines. These methods are based on standard laboratory procedures for assays mentioned in the characterization of this inhibitor.[1]
Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol is designed to qualitatively and quantitatively assess the inhibition of Akt phosphorylation at its Ser473 activation site following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7][8]
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells (e.g., K562 or HEL leukemia cells) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
Lysis: Wash cells with ice-cold PBS, then lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7][9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-Akt (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH or β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol details how to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound, using propidium iodide (PI) to stain DNA.
Materials:
-
Phosphate-Buffered Saline (PBS).
-
70% Ethanol, ice-cold.
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100).[2]
-
Flow cytometer.
Procedure:
-
Cell Treatment: Plate 1-2 x 10^6 cells in appropriate culture dishes. Treat with this compound at various concentrations and a vehicle control for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure all populations, including apoptotic cells, are analyzed. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet with cold PBS, and resuspend. While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to fix the cells.[3]
-
Storage: Incubate the fixed cells for at least 2 hours at 4°C. Cells can be stored at this temperature for several days if necessary.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[2]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.[2][3]
Experimental Workflow Visualization
The diagram below outlines a typical workflow for characterizing a kinase inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 6. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
In Vitro Characterization of Akt-IN-12: A Technical Guide
Disclaimer: "Akt-IN-12" is a hypothetical designation for the purpose of this guide. The following data and protocols are representative examples based on the characterization of typical ATP-competitive Akt inhibitors and are intended to serve as a template for researchers, scientists, and drug development professionals.
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a common feature in many human cancers, making Akt a prime target for therapeutic intervention.[5][6] This document provides a comprehensive in vitro characterization of this compound, a novel, potent, and selective ATP-competitive inhibitor of all three Akt isoforms.
Mechanism of Action
This compound is a small molecule inhibitor that functions by competing with ATP for binding to the catalytic kinase domain of Akt. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signal transduction cascade that promotes cell survival and proliferation.
Caption: Competitive inhibition mechanism of this compound.
Biochemical Characterization
The inhibitory activity of this compound was assessed against purified recombinant Akt isoforms in biochemical assays.
Data Summary: Biochemical Inhibition
| Target | IC50 (nM) | Assay Type | Substrate |
| Akt1 | 5.2 | In Vitro Kinase Assay | GSK-3α/β |
| Akt2 | 6.8 | In Vitro Kinase Assay | GSK-3α/β |
| Akt3 | 8.1 | In Vitro Kinase Assay | GSK-3α/β |
Experimental Protocol: Non-Radioactive In Vitro Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a GSK-3 fusion protein by Akt.[7]
-
Reagent Preparation:
-
Prepare Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.
-
Dilute recombinant human Akt1, Akt2, or Akt3 enzyme to the desired concentration in Kinase Assay Buffer.
-
Prepare a 2X ATP solution (e.g., 200 µM) in Kinase Assay Buffer.
-
Prepare a 2X GSK-3 fusion protein substrate solution in Kinase Assay Buffer.
-
Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or DMSO vehicle control to the wells of a 96-well plate.
-
Add 10 µL of the diluted Akt enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a premixed solution containing 2X ATP and 2X GSK-3 substrate.
-
Incubate the plate for 30 minutes at 30°C.
-
Stop the reaction by adding 25 µL of EDTA (e.g., 50 mM).
-
-
Detection (Western Blot):
-
Load the reaction samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated GSK-3α/β (Ser21/9) overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity to determine the extent of inhibition and calculate IC50 values.
-
Caption: Workflow for the in vitro biochemical kinase assay.
Cellular Characterization
The activity of this compound was evaluated in a cellular context to confirm its ability to inhibit the Akt pathway and affect cell viability. A human breast cancer cell line (e.g., MCF-7), known for its reliance on the PI3K/Akt pathway, was used.
Data Summary: Cellular Activity
| Assay Type | Cell Line | IC50 (nM) | Endpoint Measurement |
| Target Engagement (p-Akt Ser473) | MCF-7 | 45 | Western Blot |
| Cell Viability | MCF-7 | 150 | MTS Assay (72 hr incubation) |
Experimental Protocol: Western Blot for Phospho-Akt (Ser473)
-
Cell Culture and Treatment:
-
Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal Akt activity.
-
Pre-treat cells with a serial dilution of this compound or DMSO vehicle for 1 hour.
-
Stimulate the cells with a growth factor (e.g., 20 ng/mL IGF-1) for 15-20 minutes to activate the Akt pathway.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Detection:
-
Perform SDS-PAGE, protein transfer, and immunodetection as described in the biochemical assay protocol.
-
Use primary antibodies specific for Phospho-Akt (Ser473) and Total Akt. A loading control (e.g., β-actin) should also be used.
-
Quantify the p-Akt/Total Akt ratio to determine the IC50 for target inhibition.
-
Experimental Protocol: Cell Viability (MTS Assay)
-
Cell Plating: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO vehicle.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Kinase Selectivity Profile
To assess the specificity of this compound, its inhibitory activity was profiled against a panel of related and unrelated protein kinases at a concentration of 1 µM. The results are presented as the percentage of inhibition.
Data Summary: Kinase Selectivity Panel
| Kinase Family | Kinase | % Inhibition @ 1 µM |
| AGC | Akt1 | 98% |
| AGC | Akt2 | 97% |
| AGC | Akt3 | 95% |
| AGC | PKA | 15% |
| AGC | ROCK1 | 22% |
| AGC | SGK1 | 35% |
| CAMK | CAMK2A | 5% |
| CMGC | CDK2 | < 2% |
| CMGC | GSK3β | 8% |
| TK | EGFR | < 1% |
| TK | SRC | 4% |
| TKL | RAF1 | < 1% |
AGC kinases are closely related to Akt.
The data indicates that this compound is highly selective for the Akt isoforms with minimal off-target activity against other kinases, which is a desirable characteristic for a therapeutic candidate.[8]
The Akt Signaling Pathway
This compound targets the central Akt node in the PI3K/Akt signaling cascade.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 4. Development and characterization of protein kinase B/AKT isoform-specific nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. reactionbiology.com [reactionbiology.com]
The Molecular Mechanisms of Akt-IN-12: A Technical Guide to Cell Cycle Arrest and Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Akt-IN-12 is a potent and selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] Dysregulation of this pathway is a common feature in a multitude of human cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.[2][[“]] This technical guide delineates the core mechanisms by which this compound induces cell cycle arrest and apoptosis in cancer cells. Through the competitive inhibition of ATP binding to Akt, this compound effectively abrogates the downstream signaling cascade, resulting in the modulation of key cell cycle regulators and the activation of the intrinsic apoptotic pathway. This document provides a comprehensive overview of the signaling pathways affected, quantitative data on its cellular effects, detailed experimental protocols for mechanism-of-action studies, and visual representations of the underlying molecular interactions.
Introduction to the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][4] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K.[5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[4] At the membrane, Akt is phosphorylated at Threonine 308 by PDK1 and at Serine 473 by mTORC2, leading to its full activation.[6]
Activated Akt phosphorylates a plethora of downstream substrates, thereby regulating their activity and orchestrating a pro-survival and pro-proliferative cellular response.[1][2] Key downstream effectors include mTOR, GSK3β, and the FOXO family of transcription factors.[2][7] In many cancers, this pathway is constitutively active due to mutations in key components such as PIK3CA, loss of the tumor suppressor PTEN (which dephosphorylates PIP3), or amplification of Akt itself.[2][8]
Mechanism of Action of this compound
This compound is designed as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of Akt's downstream substrates. This targeted inhibition leads to two major anti-cancer outcomes: cell cycle arrest and apoptosis.
Induction of Cell Cycle Arrest
Activated Akt promotes cell cycle progression through various mechanisms.[5][9] It phosphorylates and inactivates the cyclin-dependent kinase (CDK) inhibitors p21Cip1 and p27Kip1, promoting their cytoplasmic localization and degradation.[10][11] Furthermore, Akt can activate mTORC1, which in turn promotes the translation of proteins essential for cell growth and division, such as cyclin D1.[2][12] Akt also phosphorylates and inactivates glycogen synthase kinase 3β (GSK3β), a kinase that can negatively regulate cyclin D1 levels.[2]
By inhibiting Akt, this compound leads to the stabilization and nuclear accumulation of p21Cip1 and p27Kip1. These CDK inhibitors then bind to and inhibit the activity of cyclin/CDK complexes, primarily Cyclin E/CDK2 and Cyclin D/CDK4/6, leading to an arrest in the G1 phase of the cell cycle.[5] Additionally, inhibition of the Akt/mTORC1 axis reduces the synthesis of cyclin D1, further contributing to the G1 block.[12] Some studies have also implicated Akt in the regulation of the G2/M transition, suggesting that its inhibition could also lead to a G2/M arrest.[13][14][15]
Induction of Apoptosis
A key role of activated Akt is the promotion of cell survival by inhibiting apoptosis.[16][17] Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad (a Bcl-2 family member), caspase-9, and the FOXO transcription factors.[2][17] Phosphorylation of Bad by Akt causes it to be sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondria.[16] Akt also directly phosphorylates and inhibits caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[17] Furthermore, Akt-mediated phosphorylation of FOXO transcription factors leads to their exclusion from the nucleus, thereby preventing the transcription of pro-apoptotic genes such as Bim and Fas ligand.[1]
Inhibition of Akt by this compound relieves this pro-survival signaling. Dephosphorylated Bad can translocate to the mitochondria to antagonize Bcl-2 and Bcl-xL, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[16] Cytochrome c then participates in the formation of the apoptosome and the activation of caspase-9, initiating the caspase cascade.[18] The nuclear translocation of active FOXO transcription factors further drives the expression of pro-apoptotic genes.[1]
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on various cellular parameters based on typical observations for potent Akt inhibitors.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45 ± 3 | 35 ± 2 | 20 ± 2 |
| This compound (1 µM) | 70 ± 4 | 15 ± 3 | 15 ± 2 |
| This compound (5 µM) | 85 ± 5 | 5 ± 2 | 10 ± 3 |
Table 2: Effect of this compound on Apoptosis Induction
| Treatment | Annexin V Positive Cells (%) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 5 ± 1 | 1.0 ± 0.2 |
| This compound (1 µM) | 25 ± 3 | 3.5 ± 0.5 |
| This compound (5 µM) | 60 ± 5 | 8.2 ± 1.1 |
Table 3: Effect of this compound on Key Signaling Proteins
| Treatment | p-Akt (S473) Level (Relative to Vehicle) | p-GSK3β (S9) Level (Relative to Vehicle) | Cyclin D1 Level (Relative to Vehicle) | p27Kip1 Level (Relative to Vehicle) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.15 ± 0.05 | 0.20 ± 0.07 | 0.40 ± 0.10 | 2.5 ± 0.4 |
| This compound (5 µM) | 0.05 ± 0.02 | 0.08 ± 0.03 | 0.15 ± 0.05 | 4.1 ± 0.6 |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, PC-3) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store fixed cells at -20°C for at least 2 hours.
-
Staining and Analysis: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound or vehicle for the desired time period (e.g., 24, 48 hours).
-
Staining: Harvest both adherent and floating cells. Wash the cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of Signaling Proteins
-
Cell Lysis and Protein Quantification: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total GSK3β, phospho-GSK3β (Ser9), Cyclin D1, p27Kip1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathway and Workflow Diagrams
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. d-nb.info [d-nb.info]
- 10. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Akt-induced promotion of cell-cycle progression at G2/M phase involves upregulation of NF-Y binding activity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Activation of Akt/Protein Kinase B Overcomes a G2/M Cell Cycle Checkpoint Induced by DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 18. Apoptosis - Wikipedia [en.wikipedia.org]
Unable to Provide Pharmacological Profile for Akt-IN-12
A comprehensive search for the pharmacological profile of a compound specifically designated as "Akt-IN-12" has yielded no publicly available data. In-depth searches for its mechanism of action, in vitro assays, and in vivo studies have not returned any specific information related to a molecule with this identifier.
Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations for "this compound." The scientific literature and publicly accessible databases do not appear to contain characterization data for an inhibitor with this name.
The initial search provided general information about the Akt signaling pathway and other known Akt inhibitors. The Akt pathway is a critical regulator of many cellular processes, including cell survival, growth, proliferation, and metabolism.[1][2][3][4] It is a serine/threonine-specific protein kinase with three isoforms: Akt1, Akt2, and Akt3, each with distinct and sometimes overlapping functions.[1][5][6] Dysregulation of the Akt pathway is implicated in numerous diseases, particularly cancer, making it a significant target for drug discovery.[7][8]
Inhibitors of Akt are being developed as potential anticancer therapeutics and can be classified based on their mechanism of action, such as ATP-competitive inhibitors and allosteric inhibitors.[1][9] Several Akt inhibitors, such as capivasertib (AZD5363), have been investigated in clinical trials.[10]
Without specific data for "this compound," the core requirements of the request to provide a detailed technical guide on this particular compound cannot be fulfilled. No quantitative data is available to be summarized in tables, no specific experimental protocols can be cited, and no signaling pathway diagrams or workflows specific to "this compound" can be generated.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 4. Akt: A Potential Drug Target for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
Methodological & Application
Application Notes and Protocols for Akt-IN-12 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Akt-IN-12, a potent Akt kinase inhibitor, in cell culture experiments. The protocols outlined below are based on established methodologies and findings from relevant research, primarily focusing on its application in leukemia cell lines.
This compound is a powerful small molecule inhibitor of Akt kinase with a reported IC50 of 0.55 μM.[1] Its primary mechanism of action involves the suppression of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[2][3] Inhibition of this pathway by this compound leads to G0/G1 phase cell cycle arrest and the induction of apoptosis, making it a compound of interest for cancer research, particularly in the context of leukemia.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on its characterization in human leukemia cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 | U937 (Human leukemia) | 0.55 μM | [1] |
| K562 (Human leukemia) | Not explicitly stated, but effective concentrations are in the low micromolar range. | ||
| Effect | U937 and K562 cells | Induces G0/G1 cell cycle arrest | [1] |
| U937 and K562 cells | Induces apoptosis | [1] | |
| U937 and K562 cells | Inhibits p-Akt and p-ERK | [1] | |
| U937 and K562 cells | Activates p-JNK and JNK | [1] |
Signaling Pathway Targeted by this compound
This compound exerts its effects by inhibiting the PI3K/Akt signaling pathway. A simplified representation of this pathway and the point of inhibition is provided below.
Experimental Workflow for this compound Treatment
A general workflow for treating cells with this compound and subsequent analysis is depicted below.
Detailed Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM):
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial.
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Working Solutions:
-
Prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium for each experiment.
-
It is recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay. A typical starting range could be from 0.1 µM to 10 µM.
Cell Culture and Treatment
-
Cell Lines: Human leukemia cell lines such as U937 and K562 are suitable for studying the effects of this compound.
-
Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry).
-
Allow the cells to adhere and reach the desired confluency (typically 24 hours).
-
Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the assay.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (PI Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at 4°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Western Blotting
This technique is used to detect changes in the expression and phosphorylation of proteins in the Akt signaling pathway.
-
Procedure:
-
Treat cells with this compound for the appropriate duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific cell lines, experimental goals, and laboratory reagents. It is highly recommended to consult the original research article by Yang J, et al. (Eur J Med Chem. 2020;186:111898) for more specific details if accessible.
References
- 1. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multi-omics analysis to reveal the synergistic mechanism underlying the multiple ingredients of Stephania tetrandra extract on rheumatoid arthritis through the PI3K/Akt signaling pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Akt-IN-12 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-12 is a potent and selective inhibitor of the Akt kinase family (Akt1, Akt2, and Akt3). The Akt signaling pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various human cancers, making Akt a compelling target for therapeutic intervention. This compound, also identified as compound 3e in scientific literature, has demonstrated efficacy in preclinical studies, particularly in leukemia, by inducing cell cycle arrest and apoptosis. These application notes provide a comprehensive guide to utilizing this compound in a range of in vitro assays to probe the Akt signaling pathway and assess its therapeutic potential.
Mechanism of Action
This compound exerts its inhibitory effect on the Akt kinase. The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and growth.[1] Growth factor signaling activates PI3K, leading to the phosphorylation of PIP2 to PIP3. PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and inhibiting apoptosis. This compound, by inhibiting Akt, blocks these downstream signaling events, leading to cell cycle arrest and programmed cell death.
Data Presentation
Biochemical Assay
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | Akt kinase | 0.55 | Kinase Assay | MedchemExpress |
Cellular Assays in Leukemia Cell Lines
The following data is derived from studies on the HEL (human erythroleukemia) cell line.
| Assay Type | Cell Line | This compound Concentration | Effect | Reference |
| Cell Viability | HEL | 0.5 - 20 µM | Dose-dependent inhibition of cell growth | [2] |
| IC50 (48h) | HEL | ~5 µM | 50% inhibition of cell growth | [2] |
| Cell Cycle Analysis | HEL | 10 µM | G0/G1 phase arrest | [2] |
| Apoptosis | HEL | 10 µM | Induction of apoptosis | [2] |
| Western Blot | HEL | 10 µM | Inhibition of p-Akt (Ser473) | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Akt Phosphorylation
This protocol provides a general framework for assessing the inhibition of Akt phosphorylation by this compound.
Materials:
-
This compound
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like GAPDH.
In Vitro Kinase Assay
This protocol describes a general method to determine the direct inhibitory activity of this compound on Akt kinase.
Materials:
-
This compound
-
Recombinant active Akt kinase
-
Kinase buffer
-
GSK-3 fusion protein (as substrate)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant Akt kinase, the GSK-3 substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
References
Application Notes and Protocols for Apotosis Assay with Akt-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. The serine/threonine kinase Akt (also known as Protein Kinase B) is a key node in cell survival signaling pathways.[1] Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, thereby inhibiting apoptosis.[2][3] Consequently, the inhibition of Akt is a promising strategy for inducing apoptosis in cancer cells. Akt-IN-12 is a potent and selective inhibitor of Akt kinases, making it a valuable tool for studying the role of Akt in apoptosis and for potential therapeutic development.
This document provides detailed protocols for performing apoptosis assays using this compound. It covers three widely used methods for detecting and quantifying apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, caspase activity assays, and Western blotting for the detection of apoptosis-specific protein cleavage.
Akt Signaling Pathway in Apoptosis
The Akt signaling pathway is a central regulator of cell survival and proliferation. Upon activation by upstream signals such as growth factors, Akt phosphorylates a variety of downstream targets to inhibit apoptosis. One key mechanism involves the phosphorylation and inactivation of the pro-apoptotic Bcl-2 family member BAD. Phosphorylated BAD is sequestered in the cytoplasm, preventing it from antagonizing the anti-apoptotic function of Bcl-2 and Bcl-xL at the mitochondrial membrane. This maintains mitochondrial integrity and prevents the release of cytochrome c, a critical step in the intrinsic apoptosis pathway. By inhibiting Akt, this compound prevents the phosphorylation of BAD, leading to the activation of the apoptotic cascade.
Figure 1: Simplified Akt signaling pathway in apoptosis. This compound inhibits Akt, leading to apoptosis.
Quantitative Data Summary
The following table summarizes representative data on the induction of apoptosis by various Akt inhibitors in cancer cell lines. It is important to note that the optimal concentration of this compound and the time course of apoptosis induction will vary depending on the cell line and experimental conditions. Therefore, it is crucial to perform a dose-response and time-course experiment for your specific cell system.
| Cell Line | Akt Inhibitor | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| Z-138 (Mantle Cell Lymphoma) | Akti-1/2 | 10 | 24 | ~35% | [4] |
| Z-138 (Mantle Cell Lymphoma) | Akti-III | 10 | 24 | ~40% | [4] |
| Z-138 (Mantle Cell Lymphoma) | Akti-X | 10 | 24 | ~30% | [4] |
| K-562 (Leukemia) | 12-epi-napelline | 25 | 24 | ~25% | [5] |
| HL-60 (Leukemia) | 12-epi-napelline | 25 | 24 | ~30% | [5] |
Experimental Protocols
The following are detailed protocols for assessing apoptosis induced by this compound.
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. 12-Epi-Napelline Inhibits Leukemia Cell Proliferation via the PI3K/AKT Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
Application Note: Cell Cycle Analysis Using Akt-IN-12 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal regulator of fundamental cellular processes, including cell survival, proliferation, and metabolism.[1][2] Dysregulation of the Akt signaling pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.[1][2] Akt exerts its influence on cell cycle progression by phosphorylating a multitude of downstream substrates.[3] These phosphorylation events can lead to the inactivation of cyclin-dependent kinase (CDK) inhibitors, such as p21Cip1 and p27Kip1, and the modulation of cyclin and CDK levels, thereby promoting progression through the G1/S and G2/M phases of the cell cycle.[3]
Akt-IN-12 is a potent and selective inhibitor of Akt. By blocking Akt activity, this compound is expected to induce cell cycle arrest, providing a valuable tool for studying the role of the Akt pathway in cell cycle regulation and for evaluating its potential as an anticancer agent. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells. The protocols cover cell treatment, flow cytometric analysis of cell cycle distribution, and western blot analysis of key cell cycle regulatory proteins.
Principle
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. The progression through the different phases of the cell cycle (G0/G1, S, and G2/M) is driven by the coordinated activity of cyclins and cyclin-dependent kinases (CDKs). Akt promotes cell cycle progression by phosphorylating and thereby inhibiting CDK inhibitors like p27Kip1.[4] Inhibition of Akt using this compound is expected to lead to the accumulation of these inhibitors, resulting in a G1 phase cell cycle arrest. This arrest can be quantified by analyzing the DNA content of cells using flow cytometry after staining with a fluorescent dye like propidium iodide (PI). Furthermore, the underlying molecular mechanism can be confirmed by examining the expression levels of key cell cycle regulatory proteins, such as p27Kip1, via western blotting.
Data Presentation
Quantitative Analysis of Cell Cycle Distribution
Treatment of cancer cell lines with this compound is expected to cause a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. The following tables provide representative data from experiments on different cancer cell lines treated with an Akt inhibitor.
Table 1: Effect of Akt Inhibitor on Cell Cycle Distribution in Karpas 299 Cells.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 51 | 39 | 10 |
| Akt Inhibitor (5 µM, 24h) | 80 | 9 | 11 |
Data is representative and based on findings where an Akt-II inhibitor was used on Karpas 299 cells, showing a decrease in the S-phase fraction from 39% to 9% after 24 hours of treatment with a 5 µM concentration.[4]
Table 2: Effect of Akt Inhibitor on Cell Cycle Distribution in Ovarian Cancer Cells.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| SKOV3 | Control (DMSO) | 59.2 ± 0.8 | 27.8 ± 0.6 | 13.1 ± 1.3 |
| Akti-1/2 | 75.9 ± 0.5 | 15.3 ± 0.4 | 8.8 ± 0.2 | |
| IGROV1 | Control (DMSO) | 65.5 ± 0.6 | 25.6 ± 0.4 | 8.9 ± 0.3 |
| Akti-1/2 | 78.1 ± 0.7 | 14.8 ± 0.5 | 7.1 ± 0.3 |
Data is representative from a study on SKOV3 and IGROV1 human ovarian cancer cells treated with the Akt inhibitor Akti-1/2.[5][6][7]
Western Blot Analysis of Cell Cycle Regulatory Proteins
Treatment with an Akt inhibitor is expected to increase the protein levels of the CDK inhibitor p27Kip1.
Table 3: Densitometric Analysis of p27Kip1 Protein Levels.
| Treatment | Relative p27Kip1 Protein Level (Fold Change) |
| Control (DMSO) | 1.0 |
| Akt Inhibitor (10 µM, 12h) | 2.5 |
Representative data based on the finding that inhibition of Akt leads to an increase in total p27 levels.[4]
Mandatory Visualizations
Caption: Akt Signaling Pathway and Cell Cycle Regulation.
References
- 1. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 2. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Akt increases p27Kip1 levels and induces cell cycle arrest in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Effect of PI3K/Akt Pathway Inhibition-Mediated G1 Arrest on Chemosensitization in Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Akt-IN-12 Immunoprecipitation Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase B (Akt), a serine/threonine-specific protein kinase, is a critical mediator in the PI3K/Akt signaling pathway, playing a central role in various cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the Akt signaling cascade is implicated in the pathogenesis of numerous diseases, notably cancer.[1][3] Consequently, Akt has emerged as a significant target for therapeutic intervention. Akt-IN-12 is a potent inhibitor of Akt kinase.[4] This document provides a detailed protocol for conducting an immunoprecipitation (IP) kinase assay to evaluate the inhibitory activity of this compound on Akt kinase.
Data Presentation
| Parameter | Value | Source |
| This compound IC50 | 0.55 µM | [4] |
Note: The provided IC50 value is a biochemical assay value. The optimal concentration for inhibition in a cellular lysate-based immunoprecipitation kinase assay may vary and should be determined empirically by performing a dose-response experiment.
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[1][5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a docking site for Akt and phosphoinositide-dependent kinase 1 (PDK1), recruiting them to the plasma membrane.[7] Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[8][9] Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating diverse cellular functions.[7][10] this compound exerts its effect by directly inhibiting the kinase activity of Akt, thereby preventing the phosphorylation of its downstream targets.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This protocol outlines the steps for immunoprecipitating Akt from cell lysates and subsequently performing an in vitro kinase assay in the presence of this compound.
Materials and Reagents
-
Cell Culture: Cell line expressing endogenous or overexpressed Akt (e.g., MCF-7, PC-3).
-
Antibodies:
-
Anti-Akt antibody for immunoprecipitation (e.g., rabbit monoclonal).
-
Protein A/G agarose or magnetic beads.
-
Anti-phospho-GSK-3α/β (Ser21/9) antibody for detection.
-
HRP-conjugated secondary antibody.
-
-
Reagents:
-
This compound (dissolved in DMSO).
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin, 1 mM PMSF).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2).
-
ATP solution (10 mM).
-
GSK-3α fusion protein (as a substrate).
-
Wash buffer (e.g., PBS or TBS with 0.1% Tween-20).
-
SDS-PAGE gels and buffers.
-
Western blot reagents (e.g., transfer buffer, blocking buffer, ECL substrate).
-
Phosphate-buffered saline (PBS).
-
Experimental Workflow Diagram
Caption: Workflow for the this compound immunoprecipitation kinase assay.
Step-by-Step Protocol
1. Cell Lysis
-
Culture cells to 80-90% confluency.
-
Treat cells with appropriate stimuli to activate the Akt pathway if necessary.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold cell lysis buffer to the plate (e.g., 0.5 mL per 10 cm dish).
-
Incubate on ice for 10-15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
2. Immunoprecipitation of Akt
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
To 500 µg - 1 mg of total protein lysate, add 2-5 µg of the anti-Akt antibody.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add an appropriate amount of protein A/G beads (e.g., 20-30 µL of a 50% slurry) to the lysate-antibody mixture.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
Collect the immunocomplexes by centrifuging at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
3. Washing the Immunocomplex
-
Wash the beads three times with 1 mL of ice-cold lysis buffer. After each wash, centrifuge as in the previous step and discard the supernatant.
-
After the final wash with lysis buffer, wash the beads twice with 1 mL of kinase assay buffer.
4. Kinase Assay with this compound
-
After the final wash, carefully remove all supernatant.
-
Resuspend the beads in 40 µL of kinase assay buffer.
-
Add this compound to the desired final concentration (e.g., in a range from 0.1 to 10 µM). For the negative control, add an equivalent volume of DMSO.
-
Pre-incubate the reaction mixture at 30°C for 10-15 minutes.
-
Initiate the kinase reaction by adding 1 µL of 10 mM ATP and 1 µg of GSK-3α substrate.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding 20 µL of 3X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Centrifuge the tubes to pellet the beads, and collect the supernatant.
5. Western Blot Analysis
-
Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-GSK-3α/β (Ser21/9) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the phosphorylated GSK-3α/β band will be inversely proportional to the inhibitory activity of this compound. To ensure equal loading of immunoprecipitated Akt, a parallel blot can be run and probed with a total Akt antibody.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt determines replicative senescence and oxidative or oncogenic premature senescence and sensitizes cells to oxidative apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Utilizing an AKT Inhibitor in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Akt-IN-12" is not available in the public domain. Therefore, these application notes and protocols are based on the well-characterized, potent, ATP-competitive pan-AKT inhibitor, AZD5363, as a representative example for targeting the AKT pathway in preclinical mouse xenograft models. Researchers should adapt these guidelines based on the specific properties of their chosen AKT inhibitor.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in key components like PIK3CA, loss of the tumor suppressor PTEN, or amplification of AKT itself, is a frequent event in a wide range of human cancers.[1][4] The serine/threonine kinase AKT, a central node in this pathway, represents a highly attractive target for anticancer therapeutics.[2][5] Inhibition of AKT has shown promise in preclinical models by inducing apoptosis, reducing cell proliferation, and overcoming resistance to other cancer therapies.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the use of an exemplary AKT inhibitor, AZD5363, in a mouse xenograft model to assess its preclinical antitumor efficacy.
Mechanism of Action of AKT Inhibitors
AKT inhibitors can be broadly categorized based on their mechanism of action. The representative inhibitor, AZD5363, is an ATP-competitive inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3).[5] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-survival and pro-proliferative signals of the pathway.[2]
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[2] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a docking site for AKT at the plasma membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2.[7] Activated AKT then phosphorylates a multitude of downstream targets to exert its effects on cellular function.[3]
Caption: Simplified PI3K/AKT Signaling Pathway and the point of intervention for an AKT inhibitor.
Preclinical Data in Mouse Xenograft Models
Numerous preclinical studies have demonstrated the antitumor activity of AKT inhibitors in various cancer cell line-derived and patient-derived xenograft (PDX) models. The efficacy of these inhibitors is often more pronounced in tumors harboring alterations in the PI3K/AKT pathway.
Summary of Quantitative Data from a Representative Study (AZD5363)
| Parameter | Details | Reference |
| Mouse Strain | Athymic Nude Mice | [8] |
| Tumor Model | PTEN-deficient prostate cancer (castration-naïve and castration-resistant) | [5][8] |
| Drug Formulation | Suspended in 1% (w/v) carboxymethylcellulose sodium in deionized water | Not explicitly stated, but a common vehicle |
| Route of Administration | Oral gavage (p.o.) | [8] |
| Dosing Schedule | 100 mg/kg, twice daily (B.I.D.), 5 days a week for 4 weeks | [8] |
| Tumor Growth Inhibition | Castration-naïve: 15.9% ± 4.3 Castration-resistant: 20.2% ± 4.4 | [8] |
| Pharmacodynamic Effects | Dose-dependent inhibition of downstream targets (e.g., S6 phosphorylation) up to 8 hours post-dose. Increased apoptosis and decreased proliferation in treated tumors. | [8] |
| Survival Benefit | In a PTEN/P53 double knockout model, treatment significantly improved survival from 24 to 37 days. | [8] |
Experimental Protocols
The following protocols provide a general framework for evaluating an AKT inhibitor in a mouse xenograft model. All animal procedures must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow
Caption: General workflow for a mouse xenograft study evaluating an AKT inhibitor.
Cell Culture and Tumor Implantation
Materials:
-
Cancer cell line with known PI3K/AKT pathway status (e.g., PTEN-null)
-
Appropriate cell culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
6-8 week old immunocompromised mice (e.g., athymic nude, NOD/SCID)
-
Sterile syringes and needles
Protocol:
-
Culture cancer cells to ~80% confluency under standard conditions.
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1-10 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
Tumor Growth Monitoring and Randomization
Materials:
-
Digital calipers
-
Animal scale
Protocol:
-
Monitor tumor growth 2-3 times per week by measuring the length (L) and width (W) of the tumor with calipers.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
Monitor the body weight of the mice at each measurement to assess toxicity.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Drug Formulation and Administration
Materials:
-
AKT inhibitor (e.g., AZD5363)
-
Vehicle solution (e.g., 1% CMC in deionized water)
-
Oral gavage needles
Protocol:
-
Prepare a fresh suspension of the AKT inhibitor in the vehicle on each day of dosing.
-
Administer the drug or vehicle to the respective groups via oral gavage at the predetermined dose and schedule.
Efficacy and Pharmacodynamic Assessment
Protocol:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study (or at specified time points), euthanize the mice and excise the tumors.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).
-
For pharmacodynamic studies, a satellite group of mice can be treated with a single dose of the inhibitor, and tumors collected at various time points post-dosing to assess the duration of target engagement.
Western Blot Analysis:
-
Homogenize tumor tissue and extract proteins.
-
Perform Western blotting to analyze the phosphorylation status of AKT (p-AKT Ser473) and downstream targets such as S6 ribosomal protein (p-S6) to confirm target inhibition.
Conclusion
The use of specific and potent AKT inhibitors in mouse xenograft models is a critical step in the preclinical evaluation of these targeted therapies. The protocols and data presented here, using AZD5363 as a surrogate for "this compound", provide a robust framework for assessing the in vivo efficacy and mechanism of action of novel AKT inhibitors. Careful experimental design, including the selection of appropriate tumor models and relevant pharmacodynamic endpoints, is essential for the successful translation of these promising agents into the clinic.
References
- 1. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Akt Inhibitor Administration in Animal Studies
Disclaimer: The specific compound "Akt-IN-12" was not identified in the reviewed literature. The following application notes and protocols are based on a representative allosteric Akt inhibitor, referred to as AKTi, a selective inhibitor of Akt1 and Akt2, as well as other well-documented Akt inhibitors from preclinical animal studies. Researchers should adapt these guidelines based on the specific characteristics of their inhibitor.
Application Notes
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1][2][3] Its frequent dysregulation in a majority of solid tumors makes it a prime target for cancer therapy.[1][2][4] Pharmacological inhibition of Akt is a promising strategy, particularly for tumors with mutations in PI3K or loss of the tumor suppressor PTEN, which leads to constitutive Akt activation.[2][4] This document provides a summary of dosage and administration strategies for Akt inhibitors in animal models, focusing on a selective allosteric inhibitor of Akt1 and Akt2 (AKTi) and other representative compounds.
In Vivo Efficacy of Akt Inhibitors
Preclinical studies in various animal models, primarily mouse xenografts, have demonstrated the anti-tumor efficacy of Akt inhibitors. For instance, weekly subcutaneous dosing of a selective Akt1/2 inhibitor (AKTi) resulted in dose-dependent inhibition of LNCaP prostate cancer xenografts.[4] Complete tumor growth inhibition was achieved at a dose of 200 mg/kg.[4] Similarly, the Akt inhibitor A-443654 has been shown to slow tumor progression in vivo, both as a monotherapy and in combination with other chemotherapeutic agents like paclitaxel.[5][6] Another inhibitor, AZD5363, administered orally at 100 mg/kg twice daily, significantly reduced tumor burden in mouse models of PTEN-deficient prostate cancer.[2]
Pharmacodynamics and Biomarker Analysis
Effective in vivo studies require robust pharmacodynamic (PD) markers to confirm target engagement. Inhibition of Akt phosphorylation (at Ser473 and Thr308) and the phosphorylation of its downstream substrates, such as GSK3β, FOXO1/3a, and S6 ribosomal protein, are common biomarkers.[2][4][5] In studies with the AKTi, subcutaneous administration led to potent inhibition of Akt1 and Akt2 in mouse lung and tumor tissues.[4] Specifically, greater than 80% inhibition of Akt1 and over 50% inhibition of Akt2 for at least 12 hours was associated with tumor growth inhibition.[4]
Potential Side Effects and Management
A known on-target effect of Akt inhibition is the disruption of glucose homeostasis, leading to transient hyperglycemia and hyperinsulinemia.[4][5] This is due to the role of Akt2 in insulin signaling. Studies with the allosteric AKTi showed that these effects were dose-dependent and reversible.[4] Careful monitoring of blood glucose levels is crucial in animal studies involving Akt inhibitors.
Data on Dosage and Administration of Selected Akt Inhibitors in Animal Studies
| Inhibitor Name/Type | Animal Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |
| AKTi (Allosteric Akt1/2 Inhibitor) | Nude Mice | LNCaP Prostate Xenograft | Subcutaneous | Up to 200 mg/kg | Weekly | Complete tumor growth inhibition | [4] |
| A-443654 | Mice | Not Specified | Not Specified | Not Specified | Not Specified | Slowed tumor progression | [5] |
| AZD5363 | PTEN-KO Mice | Prostate Cancer | Oral | 100 mg/kg | Twice daily (5 days on, 2 days off) | Significantly reduced tumor burden | [2] |
| Hu7691 | Sprague Dawley Rats | (Toxicity Study) | Oral | 12.5 - 150 mg/kg (male), 12.5 - 75 mg/kg (female) | Daily for 14 days | NOAEL ≤ 12.5 mg/kg/day | [7] |
| Perifosine | Rhesus Monkeys | (PK Study) | Oral | 7.0 mg/kg | Single dose | Poor CNS penetration | [8] |
| Ipatasertib (GDC-0068) | Mice | Tumor Xenograft Models | Oral | Not Specified | Not Specified | Inhibition of Akt signaling | [9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of an Akt Inhibitor in a Mouse Xenograft Model
This protocol is based on the methodology for studying the allosteric Akt1/2 inhibitor (AKTi) in an LNCaP xenograft model.[4]
1. Animal Model and Tumor Implantation: a. Use male BALB/c nude mice, 6-8 weeks old. b. Subcutaneously implant LNCaP prostate cancer cells (5 x 10^6 cells in a 1:1 mixture of media and Matrigel) into the flank of each mouse. c. Monitor tumor growth regularly using caliper measurements. d. When tumors reach a volume of approximately 200 mm³, randomize mice into treatment and vehicle control groups.
2. Formulation and Administration of Akt Inhibitor: a. Formulate the Akt inhibitor in a suitable vehicle (e.g., a solution of 30% Captisol® in water). b. Administer the inhibitor via the desired route. For the AKTi, subcutaneous administration was used.[4] c. Dose animals according to the predetermined schedule (e.g., weekly for AKTi at 200 mg/kg).[4] d. Administer vehicle to the control group following the same schedule.
3. Monitoring and Endpoints: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor animal health daily for any signs of toxicity. c. At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the animals. d. Collect tumors and other relevant tissues for pharmacodynamic analysis.
Protocol 2: Pharmacodynamic Analysis of Akt Inhibition in Tissues
This protocol describes the ex vivo analysis of Akt isoform-specific kinase activity.[4]
1. Tissue Collection and Lysate Preparation: a. Euthanize mice at a specified time point after the final dose of the Akt inhibitor (e.g., 2 hours).[4] b. Rapidly excise tumors and other tissues of interest (e.g., lung, liver). c. Snap-freeze tissues in liquid nitrogen and store at -80°C. d. Homogenize frozen tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. e. Centrifuge the homogenates to pellet cellular debris and collect the supernatant (lysate). f. Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
2. Immunoprecipitation of Akt Isoforms: a. Incubate a standardized amount of protein lysate (e.g., 1 mg) with an Akt isoform-specific antibody (e.g., anti-Akt1, anti-Akt2) overnight at 4°C with gentle rotation. b. Add protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes. c. Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.
3. In Vitro Kinase Assay: a. Resuspend the washed beads in a kinase assay buffer containing ATP and a specific Akt substrate (e.g., GSK3α peptide). b. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes). c. Stop the reaction by adding a stop solution or by spotting the mixture onto phosphocellulose paper. d. Quantify the incorporation of phosphate into the substrate using a scintillation counter or by Western blot analysis with a phospho-specific antibody against the substrate.
4. Data Analysis: a. Compare the kinase activity in tissues from treated animals to that from vehicle-treated controls to determine the percent inhibition.
Mandatory Visualizations
Caption: PI3K/Akt Signaling Pathway.
References
- 1. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Plasma and cerebrospinal fluid pharmacokinetics of the Akt inhibitor, perifosine, in a non-human primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with Akt-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Akt-IN-12, a potent Akt kinase inhibitor, to investigate mechanisms of drug resistance in cancer cells. The protocols outlined below are standard methodologies that can be adapted for use with this compound to assess its potential in overcoming resistance to conventional chemotherapeutic agents.
Introduction to this compound and Drug Resistance
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1] Its aberrant activation is a frequent event in many human cancers, contributing not only to tumorigenesis but also to the development of resistance to a wide range of anti-cancer therapies.[2][3] Inhibition of the Akt pathway is therefore a promising strategy to circumvent drug resistance.[2]
This compound (also known as compound 3e) is a potent inhibitor of Akt kinase.[4] It has been shown to induce G0/G1 cell cycle arrest and apoptosis in human leukemia cell lines by suppressing the PI3K/Akt and MAPK signaling pathways.[4] While its direct role in overcoming drug resistance is still an emerging area of research, its mechanism of action makes it a valuable tool for investigating resistance mechanisms driven by Akt hyperactivation.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by directly inhibiting the activity of Akt kinase. This leads to the downstream modulation of several key cellular processes:
-
Inhibition of Pro-Survival Signaling: By blocking Akt, this compound prevents the phosphorylation and inactivation of pro-apoptotic proteins, thereby promoting programmed cell death.
-
Cell Cycle Arrest: this compound has been demonstrated to induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.[4]
-
Modulation of Downstream Effectors: Treatment with this compound leads to a reduction in the phosphorylation of Akt (p-AKT) and other signaling molecules like ERK (p-ERK), while activating stress-related pathways involving JNK.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound (Compound 3e)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay | Reference |
| HEL | Leukemia | 0.55 | Not Specified | Cell Viability | [4] |
| HEL | Leukemia | Not Specified | 24h, 48h | Cell Growth Inhibition | [4] |
Note: The provided IC50 value is for the specific leukemia cell line HEL. Researchers should determine the IC50 for their specific resistant and sensitive cell line models.
Mandatory Visualizations
Caption: Inhibition of the Akt signaling pathway by this compound.
Caption: Workflow for investigating this compound's effect on drug resistance.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8) to Determine IC50
Objective: To quantify the cytotoxic effects of this compound alone and in combination with a standard chemotherapeutic agent on sensitive and resistant cancer cell lines.
Materials:
-
Resistant and sensitive cancer cell lines
-
This compound
-
Standard chemotherapeutic agent
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent. Treat the cells with varying concentrations of each drug alone and in combination. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT/CCK-8 Addition:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement:
-
For MTT: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
For CCK-8: No additional steps are needed.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a non-linear regression analysis.
Western Blot Analysis of Akt Pathway Modulation
Objective: To determine the effect of this compound on the phosphorylation status of Akt and its downstream targets in resistant and sensitive cell lines.
Materials:
-
Resistant and sensitive cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them on an SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of p-Akt to total Akt in treated versus untreated cells.
Apoptosis Assay (Annexin V Staining)
Objective: To assess the ability of this compound to induce apoptosis in drug-resistant cancer cells.
Materials:
-
Resistant and sensitive cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound is a valuable research tool for investigating the role of the Akt signaling pathway in drug resistance. The protocols provided herein offer a framework for characterizing the effects of this inhibitor on cancer cell viability, signal transduction, and apoptosis. The data generated from these experiments will help to elucidate the potential of this compound as a therapeutic agent to overcome drug resistance in various cancer types. Further studies are warranted to explore its efficacy in combination with a broader range of chemotherapeutic drugs and in in vivo models of drug resistance.
References
- 1. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Multi-omics analysis to reveal the synergistic mechanism underlying the multiple ingredients of Stephania tetrandra extract on rheumatoid arthritis through the PI3K/Akt signaling pathway [frontiersin.org]
Application Notes and Protocols for Combining Akt Inhibitors with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive literature searches did not yield specific information on a compound designated "Akt-IN-12." Therefore, these application notes and protocols are based on the well-characterized and clinically relevant pan-Akt inhibitor, Capivasertib (AZD5363) , as a representative agent for this class of drugs. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of other Akt inhibitors in combination with various chemotherapy agents.
Introduction: The Rationale for Targeting Akt in Combination Therapy
The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1][2][3][4][5] Its aberrant activation is a frequent event in a wide range of human cancers, often contributing to tumorigenesis and resistance to conventional cancer therapies.[6][7] Akt, a serine/threonine kinase, is a central node in this pathway. Its activation promotes cell survival by inhibiting apoptosis and stimulates cell cycle progression.[1][2][3][4][5]
Inhibition of Akt has emerged as a promising therapeutic strategy. However, as monotherapy, the efficacy of Akt inhibitors can be limited.[6] Preclinical and clinical studies have demonstrated that combining Akt inhibitors with traditional chemotherapeutic agents or other targeted therapies can lead to synergistic anti-tumor effects, overcoming drug resistance and enhancing therapeutic efficacy.[6][8][9] The underlying principle is that while chemotherapy induces cellular stress and DNA damage, Akt signaling can promote cell survival, thereby counteracting the cytotoxic effects of the treatment. By inhibiting Akt, cancer cells are rendered more susceptible to the apoptotic stimuli induced by chemotherapy.
Mechanism of Action of Akt Inhibitors
Akt inhibitors can be broadly categorized based on their mechanism of action, including ATP-competitive inhibitors and allosteric inhibitors. Capivasertib (AZD5363) is an ATP-competitive inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3). By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-survival and pro-proliferative signals of the pathway.
Caption: PI3K/Akt Signaling Pathway and the Action of Akt Inhibitors.
Preclinical Evaluation of Akt Inhibitor Combinations
The preclinical assessment of combining an Akt inhibitor with a chemotherapy agent typically involves a series of in vitro experiments to determine the nature of the interaction (synergistic, additive, or antagonistic) and to elucidate the underlying molecular mechanisms.
Data Presentation: Summarizing Quantitative Data
A crucial aspect of combination studies is the clear and concise presentation of quantitative data. The following tables provide templates for summarizing key findings.
Table 1: In Vitro Cytotoxicity of Single Agents and Combinations
| Cell Line | Treatment | IC50 (µM) ± SD |
| Cancer Type 1 | ||
| Cell Line A | Akt Inhibitor | Value |
| Chemotherapy Agent X | Value | |
| Akt Inhibitor + Chemo X (1:1 ratio) | Value | |
| Cancer Type 2 | ||
| Cell Line B | Akt Inhibitor | Value |
| Chemotherapy Agent Y | Value | |
| Akt Inhibitor + Chemo Y (1:1 ratio) | Value |
Table 2: Combination Index (CI) Values for Akt Inhibitor and Chemotherapy Agent Combinations
| Cell Line | Drug Combination | Fa (Fraction Affected) | CI Value | Interaction |
| Cell Line A | Akt Inhibitor + Chemo X | 0.25 | Value | Synergistic/Additive/Antagonistic |
| 0.50 | Value | Synergistic/Additive/Antagonistic | ||
| 0.75 | Value | Synergistic/Additive/Antagonistic | ||
| Cell Line B | Akt Inhibitor + Chemo Y | 0.25 | Value | Synergistic/Additive/Antagonistic |
| 0.50 | Value | Synergistic/Additive/Antagonistic | ||
| 0.75 | Value | Synergistic/Additive/Antagonistic |
Note: CI < 0.9 indicates synergy, 0.9 ≤ CI ≤ 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 3: Apoptosis Induction by Single Agents and Combinations
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) ± SD |
| Cell Line A | Control (Vehicle) | Value |
| Akt Inhibitor (at IC25) | Value | |
| Chemotherapy Agent X (at IC25) | Value | |
| Akt Inhibitor + Chemo X | Value | |
| Cell Line B | Control (Vehicle) | Value |
| Akt Inhibitor (at IC25) | Value | |
| Chemotherapy Agent Y (at IC25) | Value | |
| Akt Inhibitor + Chemo Y | Value |
Experimental Protocols
The following are detailed protocols for key experiments in an in vitro combination study.
Caption: Experimental Workflow for an In Vitro Combination Study.
Protocol 1: Cell Viability and IC50 Determination
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment (Single Agents):
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Prepare serial dilutions of the Akt inhibitor and the chemotherapy agent in culture medium.
-
Remove the old medium from the cells and add the drug-containing medium.
-
Include vehicle-treated wells as a negative control.
-
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (typically 48-72 hours).
-
Viability Assessment:
-
Use a suitable cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
Follow the manufacturer's instructions to measure cell viability.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value for each drug.
-
Protocol 2: Combination Cytotoxicity Assay and Combination Index (CI) Calculation
-
Drug Preparation: Based on the individual IC50 values, prepare stock solutions of the Akt inhibitor and the chemotherapy agent. For a constant ratio design, mix the two drugs at a fixed molar ratio (e.g., 1:1 based on their IC50s).
-
Serial Dilution and Treatment: Prepare serial dilutions of the drug combination and treat the cells as described in Protocol 1.
-
Viability Assessment: After the incubation period, assess cell viability as described in Protocol 1.
-
CI Calculation:
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the Akt inhibitor, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC25 or IC50) for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
Collect both the floating and adherent cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
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Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
-
Protein Extraction:
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Treat cells as described in Protocol 3.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt (Ser473), total Akt, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Capture the image using a digital imaging system.
-
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine changes in protein expression or phosphorylation status.
Interpreting the Outcomes of Combination Therapy
The results from the in vitro assays will help classify the interaction between the Akt inhibitor and the chemotherapy agent.
Caption: Logical Relationship of Drug Interaction Outcomes.
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Synergism: The combined effect of the two drugs is greater than the sum of their individual effects. This is the most desirable outcome in combination therapy, as it may allow for dose reduction and minimization of toxicity.
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Additivity: The combined effect is equal to the sum of the individual effects. This can still be a favorable outcome.
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Antagonism: The combined effect is less than the sum of the individual effects. This is an undesirable outcome, and the combination should be avoided.
Conclusion and Future Directions
These application notes provide a framework for the preclinical evaluation of combining Akt inhibitors with chemotherapy agents. A synergistic interaction, demonstrated by a low Combination Index and enhanced apoptosis, provides a strong rationale for further in vivo studies in animal models. Subsequent preclinical development should focus on optimizing dosing and scheduling to maximize anti-tumor efficacy while minimizing toxicity, with the ultimate goal of translating promising combinations into clinical trials for cancer patients.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 6. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mythreyaherbal.com [mythreyaherbal.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Akt-IN-12 Technical Support Center: Solubility and Stock Solution Preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and preparation of stock solutions for Akt-IN-12. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
What are the recommended solvents and solubility for this compound?
The solubility of this compound has been determined in several common laboratory solvents. For optimal results, it is recommended to use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.
Solubility Data for this compound
| Solvent | Solubility at 25°C | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ≈ 5 mg/mL | Can be used for intermediate dilutions, but lower solubility.[1] |
| Water | < 0.1 mg/mL | Considered insoluble in aqueous solutions.[2][3][4] |
How do I prepare a stock solution of this compound?
To ensure accurate and reproducible results, follow this detailed protocol for preparing a 10 mM stock solution of this compound in DMSO.
Experimental Protocol: Preparation of a 10 mM Stock Solution
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Pre-weigh the Compound: Before opening, centrifuge the vial of this compound at low speed to ensure all the lyophilized powder is at the bottom.
-
Calculate Required Solvent Volume: Determine the volume of DMSO needed to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 450.5 g/mol ), the required volume would be: (1 mg / 450.5 g/mol ) / 10 mmol/L = 0.222 mL or 222 µL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in solubilization if needed.
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Aliquotting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-adhesion microcentrifuge tubes.[5]
-
Storage: Store the aliquots as recommended in the storage guidelines.
Caption: Workflow for preparing this compound stock solution.
How should I store the this compound stock solution?
Proper storage of the this compound stock solution is critical for maintaining its stability and activity.
Storage Recommendations
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage.[5] |
| -80°C | Up to 6 months | Recommended for long-term storage.[5] |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquotting the stock solution is highly recommended to preserve the integrity of the compound.[5]
-
Protect from Light: Store vials in a dark container or box.
-
Ensure Proper Sealing: Use tightly sealed vials to prevent solvent evaporation and moisture absorption.
I observed precipitation when diluting my stock solution in an aqueous buffer. What should I do?
Precipitation can occur when a compound with low aqueous solubility, like this compound, is diluted from a DMSO stock into an aqueous experimental buffer.[2] Here are some troubleshooting steps to address this issue.
Troubleshooting Guide for Precipitation
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Increase Final Solvent Concentration: The final concentration of DMSO in your aqueous solution may be too low. While many cell-based assays are sensitive to DMSO, increasing the final DMSO concentration to 0.5% or 1% may be necessary to maintain solubility. However, always run a vehicle control to account for any effects of the solvent.[6][7]
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Use a Lower Concentration: The final concentration of this compound in your working solution may be above its solubility limit in the aqueous buffer. Try preparing a more dilute working solution.
-
Incorporate Surfactants or Serum: The addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) or the presence of serum (e.g., FBS) in the cell culture medium can help to increase the solubility of hydrophobic compounds.
-
Gentle Warming and Mixing: After dilution, briefly warm the solution to 37°C and vortex gently to aid in keeping the compound in solution.
Caption: Logical steps for troubleshooting precipitation issues.
What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Akt kinase (also known as Protein Kinase B). Akt is a key node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[8][9][10] In many cancers, this pathway is hyperactivated, making it a prime target for therapeutic intervention.[11] this compound exerts its effects by blocking the phosphorylation of Akt, thereby preventing the activation of its downstream targets.
Caption: Inhibition of the Akt signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SALIQ in Rhabdomyosarcoma: A Repurposed Multidrug Regimen to Augment Standard Treatments by Adding Simvastatin, All Trans Retinoic Acid, Lithium, Itraconazole, and Quercetin[v1] | Preprints.org [preprints.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wjgnet.com [wjgnet.com]
Potential off-target effects of Akt-IN-12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Akt-IN-12. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: this compound is a potent inhibitor of Akt kinase. Its on-target effect is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3] However, like many kinase inhibitors, this compound may have off-target effects due to the high sequence homology among kinase domains.[4][5] While specific kinome-wide profiling data for this compound is not publicly available, initial studies have suggested that it may influence other signaling pathways, such as the MAPK pathway, by inhibiting p-ERK and activating p-JNK.[6] Researchers should experimentally determine the selectivity of this compound in their specific model system.
Q2: How can I identify the potential off-target effects of this compound in my experimental model?
A2: A comprehensive approach to identifying off-target effects involves a combination of in vitro and cell-based assays.
-
Kinome Profiling: This is the most direct method to assess the selectivity of a kinase inhibitor. Techniques like KINOMEscan or kinobead-based mass spectrometry can screen this compound against a large panel of kinases to identify potential off-target binding and inhibition.[7][8][9][10][11][12]
-
Western Blotting: This technique can be used to assess the phosphorylation status of key proteins in signaling pathways that are potential off-targets. For example, based on preliminary data, it is advisable to check the phosphorylation levels of ERK and JNK.[13][14][15][16]
-
Phenotypic Assays: Cellular assays that measure proliferation, apoptosis, and cell cycle progression can reveal unexpected effects of this compound that may be due to off-target activities.
Q3: What are the typical concentrations of this compound to use in cell-based assays?
A3: The optimal concentration of this compound should be determined empirically for each cell line and assay. It is recommended to perform a dose-response curve to determine the IC50 for Akt inhibition (e.g., by measuring p-Akt levels). To minimize off-target effects, it is generally advisable to use the lowest concentration that gives the desired on-target effect.
Q4: Should I be concerned about the pan-Akt inhibitory nature of this compound?
A4: this compound is a pan-Akt inhibitor, meaning it targets all three Akt isoforms (Akt1, Akt2, and Akt3). While this can be advantageous for broadly inhibiting the Akt pathway, it's important to be aware that each isoform can have non-redundant functions.[2] The observed phenotype in your experiments will be a result of inhibiting all three. If isoform-specific effects are of interest, other strategies or inhibitors may be required.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in cellular assays.
| Potential Cause | Troubleshooting Step |
| Off-target effects | Perform a kinome scan to identify other kinases inhibited by this compound at the concentration used. Validate key off-targets by Western blot. |
| Cell line-specific responses | Test this compound in multiple cell lines to determine if the observed effect is general or context-dependent. |
| Compound instability | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Incorrect dosage | Re-evaluate the dose-response curve for on-target inhibition (p-Akt) and the phenotype of interest. |
Problem 2: No inhibition of Akt phosphorylation observed by Western blot.
| Potential Cause | Troubleshooting Step |
| Inactive compound | Verify the activity of your this compound stock using a cell-free kinase assay or by purchasing a new, validated batch. |
| Insufficient drug concentration or treatment time | Perform a time-course and dose-response experiment to determine the optimal conditions for Akt inhibition in your cell line. |
| Rapid pathway reactivation | Analyze earlier time points after treatment. Feedback loops can sometimes lead to the reactivation of the Akt pathway. |
| Technical issues with Western blotting | Include positive and negative controls for p-Akt. Ensure the use of appropriate antibodies and lysis buffers containing phosphatase inhibitors. |
Problem 3: Changes observed in other signaling pathways (e.g., MAPK).
| Potential Cause | Troubleshooting Step |
| Direct off-target inhibition | A kinome scan can reveal if this compound directly inhibits kinases in the MAPK pathway. |
| Pathway crosstalk | The PI3K/Akt and MAPK pathways are known to have significant crosstalk.[17] Inhibition of Akt can lead to compensatory activation or inhibition of the MAPK pathway. This is an on-target, indirect effect. |
| Experimental artifact | Rule out other experimental variables. Repeat the experiment with appropriate controls. |
Experimental Protocols
Kinome Profiling (General Workflow)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound using a service like KINOMEscan.
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Compound Submission: Provide the service with a pure sample of this compound at a specified concentration.
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Assay Performance: The inhibitor is screened against a large panel of purified, active kinases (typically >400). The assay measures the ability of the compound to compete with a proprietary ligand for the ATP-binding site of each kinase.
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Data Analysis: The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding and potential inhibition. Data is often visualized as a dendrogram to show the inhibitor's selectivity across the kinome.
-
Hit Validation: Potential off-target "hits" identified from the screen should be validated using orthogonal, cell-based assays such as Western blotting to confirm functional inhibition in a cellular context.
Western Blot for Phospho-Akt, Phospho-ERK, and Phospho-JNK
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-JNK (Thr183/Tyr185), and total JNK overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT Kinase Pathway: A Leading Target in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PI3K/Akt signaling has a dominant negative effect on IL-12 production by macrophages infected with Leishmania amazonensis promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Akt-IN-12 cytotoxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Akt-IN-12 in non-cancerous cell lines. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in non-cancerous cell lines?
Q2: How does this compound induce its effects?
A2: this compound is an inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). Akt is a central node in the PI3K/Akt signaling pathway, which is crucial for regulating cell survival, growth, proliferation, and metabolism.[3][4][5] By inhibiting Akt, this compound can disrupt these downstream signaling events, potentially leading to cell cycle arrest and apoptosis. In cancer cells where the PI3K/Akt pathway is often hyperactivated, this inhibition can lead to cell death. The differential effect on non-cancerous cells may be due to their lower reliance on this pathway for survival compared to cancer cells.
Q3: What are the key downstream effectors of the Akt signaling pathway that this compound influences?
A3: The Akt signaling pathway has numerous downstream targets involved in various cellular processes. By inhibiting Akt, this compound can affect:
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Cell Survival: Akt promotes cell survival by inhibiting pro-apoptotic proteins such as Bad and regulating the activity of transcription factors like FOXO.[5]
-
Cell Cycle Progression: Akt influences the cell cycle by modulating the function of proteins like GSK3β and the expression of cell cycle regulators.
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Metabolism: Akt plays a role in glucose metabolism and other metabolic processes.[3][4]
Troubleshooting Guide for Cytotoxicity Assays
This guide addresses common issues encountered during the experimental determination of this compound cytotoxicity.
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile media or PBS. |
| No cytotoxic effect observed at expected concentrations | Cell line may be resistant to Akt inhibition. This compound may have low potency in the specific cell line. The compound may have degraded. | Verify the activation status of the Akt pathway in your cell line. Consider using a positive control (another Akt inhibitor with known efficacy). Ensure proper storage and handling of the this compound compound. Test a wider range of concentrations. |
| High background signal in control wells | Contamination of media or reagents. High cell density leading to nutrient depletion and cell death. | Use fresh, sterile media and reagents. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. |
| Inconsistent results across different experiments | Variation in cell passage number, cell health, or incubation times. | Use cells within a consistent and low passage number range. Monitor cell health and morphology before each experiment. Standardize all incubation times precisely. |
Quantitative Data Summary
As specific IC50 values for this compound in non-cancerous cell lines are not available, this table presents qualitative data on the cytotoxicity of other Akt inhibitors in normal human cell lines to provide a general reference.
| Akt Inhibitor | Non-Cancerous Cell Line | Observed Effect |
| Perifosine | HaCaT (human keratinocytes) | Low dose (5 µM) had minimal sensitizing effect, suggesting low toxicity.[2] |
| KP-1 | Normal Human Astrocytes | No growth inhibitory effect observed.[1] |
| KP-2 | Normal Human Astrocytes | No growth inhibitory effect observed.[1] |
| KP-1 | Normal Human Fibroblasts | No growth inhibitory effect observed.[1] |
| KP-2 | Normal Human Fibroblasts | No growth inhibitory effect observed.[1] |
Disclaimer: The data presented above is for other Akt inhibitors and should not be considered as direct evidence of this compound's cytotoxicity. Researchers must determine the IC50 of this compound for their specific non-cancerous cell line experimentally.
Experimental Protocols
General Protocol for Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound compound
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Low-Dose Perifosine, a Phase II Phospholipid Akt Inhibitor, Selectively Sensitizes Drug-Resistant ABCB1-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Akt-IN-12 Technical Support Center: Optimizing Treatment for Apoptosis Induction
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for effectively using Akt-IN-12 to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in inducing apoptosis?
A1: this compound is an inhibitor of the protein kinase B (Akt) signaling pathway.[1] The Akt pathway is a crucial mediator of cell survival, promoting growth and inhibiting apoptosis in response to extracellular signals.[2][3] Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad, Bax, and Caspase-9, thereby preventing cell death.[2][4] By inhibiting Akt, this compound prevents the inactivation of these pro-apoptotic factors, leading to the initiation of the apoptotic cascade, characterized by events like cytochrome c release and caspase activation.[3][5][6]
Q2: What is a typical starting point for this compound treatment duration to observe apoptosis?
A2: The optimal treatment duration is highly dependent on the cell line, the concentration of this compound used, and the specific apoptotic endpoint being measured.[7] A preliminary time-course experiment is strongly recommended. A broad starting range could be from 6 to 48 hours.[8][9][10] Early markers of apoptosis, such as caspase activation, may be detectable earlier, while late-stage events like DNA fragmentation might require longer incubation periods.[7]
Q3: How do I confirm that this compound is effectively inhibiting Akt in my cell line?
A3: To confirm the on-target effect of this compound, you should perform a Western blot to assess the phosphorylation status of Akt and its downstream targets. A significant decrease in phosphorylated Akt (p-Akt) at Ser473 or Thr308, without a major change in total Akt levels, indicates effective inhibition. You can also probe for downstream targets like phosphorylated GSK3β (p-GSK3β) or PRAS40 (p-PRAS40).[11]
Experimental Design & Optimization
To determine the optimal treatment duration of this compound for inducing apoptosis, a systematic approach is necessary. The following workflow outlines the key steps from initial range-finding to endpoint analysis.
Akt Signaling and Apoptosis Pathway
Understanding the underlying signaling pathway is key to interpreting experimental results. Akt is a central node that suppresses apoptosis. This compound blocks this suppression.
Troubleshooting Guide
Q4: I've treated my cells for 24 hours, but I don't see an increase in apoptosis. What are the possible causes?
A4: This is a common issue with several potential causes. Follow this troubleshooting tree to diagnose the problem.
-
Verify Drug Activity: First, confirm that this compound is inhibiting its target. Assess p-Akt levels via Western blot. If p-Akt is not reduced, your compound may be degraded or used at too low a concentration.
-
Optimize Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to find the EC50 for apoptosis induction.
-
Extend Treatment Duration: Apoptosis is a process that takes time.[7] Some cell lines may require longer than 24 hours to exhibit significant levels of apoptosis.[9] Extend your time course to 48 or even 72 hours.
-
Assess Cell Line Sensitivity: Some cell lines may have mutations downstream of Akt or express high levels of anti-apoptotic proteins like Bcl-2, making them resistant to apoptosis induction via Akt inhibition.[4]
Q5: My untreated control cells are showing high levels of apoptosis. Why is this happening?
A5: High background apoptosis can confound results and may be due to:
-
Cell Culture Conditions: Suboptimal conditions such as nutrient depletion, high cell density, or contamination can induce stress and apoptosis. Ensure cells are healthy and not over-confluent.
-
Reagent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be toxic at the concentration used. Run a vehicle-only control to test for this.
-
Excessive Handling: Repeated or harsh handling during seeding and treatment can damage cells.
Data Summary Tables
Table 1: Recommended Starting Concentrations and Incubation Times
| Parameter | Recommended Range | Rationale / Notes |
| This compound Concentration | 0.5 µM - 20 µM | Highly cell-type dependent. A dose-response curve is critical to identify the optimal concentration.[8] |
| Initial Time Course | 6h, 12h, 24h, 48h | Captures both early (caspase activation) and late (DNA fragmentation) apoptotic events.[7][10] |
| Vehicle Control (DMSO) | < 0.5% (v/v) | High concentrations of DMSO can be toxic and induce apoptosis independently. |
Table 2: Timeline of Key Apoptotic Events
| Apoptotic Event | Assay | Typical Onset Post-Treatment | Reference |
| Caspase-3/7 Activation | Caspase Activity Assay | 4 - 12 hours | [7][12] |
| PARP Cleavage | Western Blot | 6 - 24 hours | [5] |
| Bax/Bcl-2 Ratio Change | Western Blot | 12 - 48 hours | [9] |
| DNA Fragmentation | TUNEL Assay | 18 - 48 hours | [7][13] |
Detailed Experimental Protocols
Protocol 1: Caspase-3 Colorimetric Assay
This protocol is adapted from commercially available kits and is used to measure the activity of executioner caspase-3, an early marker of apoptosis.[14]
-
Cell Preparation: Seed 1-5 x 10^6 cells per well in a 6-well plate and treat with this compound for the desired time points. Include an untreated and a vehicle control.
-
Cell Lysis:
-
Harvest and pellet the cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[15]
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading. Normalize concentrations to 50-200 µg of protein per assay.
-
Caspase Reaction:
-
Load 50 µL of cell lysate into each well of a 96-well flat-bottom plate.
-
Prepare a reaction mix containing 2x Reaction Buffer and DTT.
-
Add 50 µL of the reaction mix to each well.
-
Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM).[14]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[14][16]
-
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.[16]
Protocol 2: Western Blot for Bcl-2 and Bax
This protocol allows for the semi-quantitative analysis of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increased Bax:Bcl-2 ratio is indicative of apoptosis induction.[17]
-
Lysate Preparation: Prepare cell lysates as described in the Caspase-3 assay (Steps 1 & 2), using RIPA buffer with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18][19]
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies against Bax (e.g., 1:250 - 1:1000) and Bcl-2 (e.g., 1:500 - 1:1000) overnight at 4°C.[19] Also probe a separate membrane or strip and re-probe for a loading control like β-actin (e.g., 1:1000).
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[19]
-
-
Detection:
Protocol 3: TUNEL Assay for DNA Fragmentation
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[13][20]
-
Cell Preparation: Grow cells on coverslips or in a 96-well plate. Treat with this compound for the desired time points. Include positive (pre-treat with DNase I) and negative controls.[13]
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions (typically includes TdT enzyme and a fluorescently labeled dUTP, e.g., Br-dUTP or EdUTP).[21]
-
Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber, protected from light.[21][22]
-
-
Staining and Imaging:
-
Wash the cells twice with PBS or a rinse buffer.
-
If necessary, perform antibody-based detection for labeled nucleotides (e.g., for Br-dUTP).[20]
-
Counterstain the nuclei with a DNA stain such as Hoechst 33342 or DAPI for 15 minutes.[21]
-
Wash twice with PBS.
-
Mount the coverslips or image the plate using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. Akt inhibitors induce apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of apoptosis in cells | Abcam [abcam.com]
- 11. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 14. abcam.com [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. sciencellonline.com [sciencellonline.com]
How to minimize Akt-IN-12 experimental variability
Welcome to the technical support center for Akt-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing experimental variability and achieving consistent, reliable results with the potent Akt kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent Akt kinase inhibitor with an IC50 of 0.55 µM. It functions by inhibiting the activity of Akt, a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes including cell survival, growth, proliferation, and metabolism. By inhibiting Akt, this compound can induce G0/G1 cell cycle arrest and apoptosis. Research has shown that this compound also inhibits the phosphorylation of downstream targets of Akt, as well as p-ERK, while activating p-JNK.[1][2]
Q2: What are the common applications of this compound in research?
This compound is primarily used in cancer research to study the effects of Akt signaling inhibition. It has been utilized in studies involving leukemia cell lines to investigate the induction of apoptosis and cell cycle arrest.[1][2] Given the central role of the PI3K/Akt pathway in many cancers, its application can be extended to other cancer types to explore the therapeutic potential of Akt inhibition.
Q3: How should I store and handle this compound?
For long-term storage, this compound should be stored as a solid at -20°C, desiccated, and protected from light. For preparing stock solutions, dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Experimental variability can arise from multiple sources when working with small molecule inhibitors. This guide addresses common issues encountered with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Inhibition of Akt Phosphorylation | Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Ensure proper long-term storage at -80°C. |
| Suboptimal Inhibitor Concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Start with a range around the known IC50 (0.55 µM) and assess the inhibition of p-Akt (Ser473 and Thr308) by Western blot. | |
| Incorrect Incubation Time: The duration of inhibitor treatment may be too short to observe a significant effect. | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time for observing maximal inhibition of Akt phosphorylation. | |
| Cell Culture Variability: Differences in cell density, passage number, or serum concentration in the media can affect Akt signaling. | Standardize cell culture conditions. Use cells within a consistent passage number range and maintain consistent seeding densities and serum concentrations for all experiments. | |
| High Background or Non-Specific Effects in Western Blots | Antibody Issues: Primary or secondary antibody may have non-specific binding. | Optimize antibody concentrations and blocking conditions. Use a high-quality blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Ensure adequate washing steps. |
| High Inhibitor Concentration: Using an excessively high concentration of this compound may lead to off-target effects. | Use the lowest effective concentration determined from your dose-response experiments that achieves the desired level of Akt inhibition. | |
| Low Cell Viability or Unexpected Cytotoxicity | Solvent Toxicity: High concentration of the solvent (e.g., DMSO) in the final culture medium. | Ensure the final DMSO concentration in your experiments is non-toxic to your cells (typically ≤ 0.1%). Include a vehicle-only control (medium with the same concentration of DMSO) in all experiments. |
| Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unexpected cytotoxicity. | Characterize the specificity of the observed effects by, for example, attempting to rescue the phenotype by expressing a constitutively active form of Akt. | |
| Inhibitor Precipitation in Culture Medium | Poor Solubility: this compound, like many small molecules, has limited aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous culture medium, do so in a stepwise manner and vortex gently. Avoid direct dilution of a highly concentrated stock into a large volume of aqueous buffer. The final DMSO concentration should be kept to a minimum. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Akt Kinase) | 0.55 µM | [1][2] |
| Recommended Starting Concentration for Cell Culture | 0.5 - 5 µM | Based on IC50 and typical usage for similar inhibitors. |
| Recommended Incubation Time | 6 - 24 hours | Dependent on the cell line and the specific endpoint being measured. |
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of Akt (Ser473 and Thr308).
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) or with a vehicle control (DMSO) for the desired incubation time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Signal Detection: Add chemiluminescent substrate and visualize the bands using an imaging system. Quantify band intensities and normalize the phosphorylated Akt signal to total Akt and the loading control.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for studying the effects of this compound.
Caption: A troubleshooting decision tree for addressing experimental variability.
References
Degradation and stability of Akt-IN-12 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of Akt-IN-12 in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C. Under these conditions, the compound is expected to be stable for an extended period.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
Q3: How should I store this compound stock solutions?
A3: For optimal stability, stock solutions of this compound prepared in a solvent should be stored at -80°C.[1]
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods, as this may lead to degradation. For short-term use during an experiment, solutions should be kept on ice.
Q5: How many freeze-thaw cycles can I subject my this compound stock solution to?
A5: To maintain the integrity of the compound, it is best to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. The exact number of cycles this compound can tolerate without significant degradation is not well-documented, so minimizing this is a critical precautionary measure.
Q6: What are the known incompatibilities of this compound?
A6: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Exposure to these substances can lead to rapid degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in my assay. | Degradation of this compound due to improper storage. | Ensure that both the powder and stock solutions are stored at the recommended temperatures (-20°C for powder, -80°C for solutions in solvent). Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Degradation of this compound in the experimental buffer. | Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. | |
| Incompatibility with other reagents. | Verify that your experimental buffer and other reagents are not strong acids, bases, or oxidizing/reducing agents.[1] | |
| Precipitation of the compound in my aqueous buffer. | Low solubility of this compound in aqueous solutions. | The final concentration of DMSO in your aqueous buffer should be kept as low as possible, but sufficient to maintain solubility. Consider performing a solubility test with your specific buffer system. |
| Inconsistent results between experiments. | Variability in the concentration of active this compound. | Use a freshly thawed aliquot of the stock solution for each experiment to ensure consistent starting concentrations of the active compound. |
| Degradation of the compound during the experiment. | Minimize the exposure of the compound to light and elevated temperatures during the experimental setup and execution. |
Stability and Storage Summary
| Form | Solvent | Storage Temperature | Known Incompatibilities |
| Powder | N/A | -20°C | Strong acids/alkalis, strong oxidizing/reducing agents[1] |
| Stock Solution | DMSO | -80°C | Strong acids/alkalis, strong oxidizing/reducing agents[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade solvent (e.g., DMSO)
- Aqueous buffer of choice (e.g., PBS, pH 7.4)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Temperature-controlled incubator or water bath
- pH meter
2. Preparation of this compound Stock Solution:
- Prepare a concentrated stock solution of this compound in the chosen HPLC-grade solvent (e.g., 10 mM in DMSO).
3. Preparation of Test Solutions:
- Dilute the this compound stock solution to the desired final concentration in the aqueous buffer to be tested.
- Prepare separate samples for each condition to be tested (e.g., different temperatures, pH values).
4. Incubation:
- Incubate the test solutions under the desired conditions. For example:
- Temperature Stability: Incubate at various temperatures (e.g., 4°C, 25°C, 37°C) for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- pH Stability: Adjust the pH of the buffer to different values (e.g., pH 5, 7.4, 9) and incubate at a constant temperature.
5. HPLC Analysis:
- At each time point, take an aliquot of the test solution and inject it into the HPLC system.
- Analyze the chromatogram to determine the peak area of the intact this compound.
- Monitor for the appearance of new peaks, which may indicate degradation products.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Interpreting Unexpected Results with Akt-IN-12
Welcome to the technical support center for Akt-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also identified as compound 3e in the originating publication, is a potent inhibitor of Akt kinase.[1][2][3] It is a derivative of fangchinoline, a bisbenzylisoquinoline alkaloid.[3][4][5][6][7] While its precise mechanism has not been definitively categorized as ATP-competitive or allosteric in publicly available literature, docking analyses from its discovery study suggest a high-affinity interaction with the ATP-binding pocket of Akt1.[3] This indicates it likely functions as an ATP-competitive inhibitor. Its primary downstream effects are the induction of G0/G1 cell cycle arrest and apoptosis.[1][2][3]
Q2: Is this compound specific for a particular Akt isoform?
The initial characterization of this compound (compound 3e) showed a high binding affinity for Akt1 in docking studies.[3] However, comprehensive isoform selectivity data (Akt1 vs. Akt2 vs. Akt3) from biochemical or cellular assays is not yet widely available. It is important to consider that inhibitors can have varying effects on different isoforms, and the isoform expression profile in your specific cell model can influence the experimental outcome.[8][9][10][11][12]
Q3: What are the known off-target effects of this compound?
This compound has been observed to inhibit the phosphorylation of both Akt and ERK (Extracellular signal-regulated kinase), a key component of the MAPK signaling pathway.[1][2] This suggests that this compound is not entirely specific to the PI3K/Akt pathway and may have broader effects on cellular signaling. When interpreting results, it is crucial to consider potential off-target activities.
Troubleshooting Unexpected Results
The following guides address specific unexpected outcomes you may encounter during your experiments with this compound.
Unexpected Result 1: No significant decrease in downstream Akt signaling (p-PRAS40, p-GSK3β).
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental conditions. The reported IC50 for this compound is 0.55 µM in leukemia cell lines, but this can vary between cell types.[1][2] |
| Cellular Resistance | Prolonged treatment with Akt inhibitors can lead to the development of resistance mechanisms, such as upregulation of receptor tyrosine kinases (RTKs) or activation of parallel signaling pathways like the PIM kinases.[1][2][13] Consider combination therapies to overcome resistance. |
| Incorrect Reagent Handling or Storage | Ensure this compound is properly dissolved and stored according to the manufacturer's instructions to maintain its activity. |
| High Protein Turnover | The phosphorylation status of Akt and its substrates is a dynamic process. If the time between inhibitor treatment and cell lysis is too long, the inhibitory effect may be masked by protein turnover. Optimize your lysis timing. |
| Experimental Artifacts | Verify your antibody specificity and ensure your Western blot protocol is optimized for detecting phosphorylated proteins. |
Unexpected Result 2: Paradoxical increase in Akt phosphorylation (p-Akt at Ser473 or Thr308) after treatment.
This counterintuitive effect has been observed with some ATP-competitive Akt inhibitors.[14][15][16][17]
Logical Relationship for Paradoxical p-Akt Increase
Caption: Paradoxical activation of Akt by an ATP-competitive inhibitor.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Relief of Negative Feedback Loops | Inhibition of Akt can disrupt negative feedback loops that normally suppress upstream signaling. For instance, inhibiting the Akt/mTORC1/S6K pathway can lead to the reactivation of upstream receptor tyrosine kinases (RTKs), resulting in increased activity of kinases like PDK1 and mTORC2 that phosphorylate Akt.[17][18][19] |
| Inhibitor-Induced Conformational Change | The binding of an ATP-competitive inhibitor to the Akt kinase domain can induce a conformational change that makes the phosphorylation sites more accessible to upstream kinases.[20][21] |
| Assessment of True Akt Activity | Despite increased phosphorylation of Akt itself, the inhibitor should still block the phosphorylation of downstream substrates. Therefore, it is crucial to assess the phosphorylation status of downstream targets like PRAS40 and GSK3β to determine the true inhibitory effect of this compound. |
Unexpected Result 3: Increased cell migration or invasion after treatment.
While Akt signaling is often associated with promoting cell migration and invasion, its inhibition can, in some contexts, have the opposite effect.[22][23][24][25][26]
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Isoform-Specific Effects | Akt isoforms can have opposing roles in cell migration. For example, in some breast cancer models, Akt1 has been shown to suppress migration and invasion, while Akt2 promotes it.[11][18] If this compound preferentially inhibits an anti-migratory isoform like Akt1, it could lead to a net increase in cell motility. |
| Off-Target Effects on Pro-Migratory Pathways | As this compound is known to inhibit p-ERK, it's possible that in your cell type, the MAPK pathway has a dominant role in suppressing migration. Inhibition of this pathway could therefore lead to an increase in migration. |
| Cellular Context and Genetic Background | The effect of Akt inhibition on cell migration is highly dependent on the cellular context, including the mutational status of other oncogenes and tumor suppressors.[23][26] |
Unexpected Result 4: No significant increase in apoptosis or cell cycle arrest.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Activation of Pro-Survival Pathways | Inhibition of Akt can lead to the compensatory activation of other pro-survival signaling pathways. Perform a broader analysis of key survival pathways to identify potential compensatory mechanisms. |
| Cell Line-Specific Resistance | Some cell lines may be inherently resistant to apoptosis induction through Akt inhibition alone. This can be due to high expression of anti-apoptotic proteins or mutations in downstream effectors of the apoptotic cascade. |
| Functional Redundancy of Akt Isoforms | If the inhibited Akt isoform is not the primary driver of survival in your cell model, you may not observe a significant effect. Consider using siRNA to knockdown other isoforms in combination with this compound treatment.[12] |
Experimental Protocols
Western Blot Analysis of Akt Pathway Inhibition
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of Akt and its downstream targets.
Experimental Workflow
References
- 1. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 2. researchgate.net [researchgate.net]
- 3. Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Multi-omics analysis to reveal the synergistic mechanism underlying the multiple ingredients of Stephania tetrandra extract on rheumatoid arthritis through the PI3K/Akt signaling pathway [frontiersin.org]
- 5. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Akt kinases: isoform specificity in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AKT isoform-specific expression and activation across cancer lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Increased AKT S473 phosphorylation after mTORC1 inhibition is rictor dependent and does not predict tumor cell response to PI3K/mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt | bioRxiv [biorxiv.org]
- 22. Akt Activation Is Responsible for Enhanced Migratory and Invasive Behavior of Arsenic-Transformed Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Vimentin is a novel AKT1 target mediating motility and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. AKT1 E17K Inhibits Cancer Cell Migration by Abrogating β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Akt Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Akt inhibitors, with a focus on providing actionable advice and detailed experimental protocols. While the principles discussed are broadly applicable to the class of Akt inhibitors, it is important to note that specific resistance mechanisms may vary between different compounds and cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Akt-IN-12, has developed resistance. What are the common mechanisms of acquired resistance to Akt inhibitors?
A1: Acquired resistance to Akt inhibitors is a significant challenge in cancer research. Several mechanisms have been identified, often involving the reactivation of the PI3K/Akt/mTOR signaling pathway or the activation of alternative survival pathways. Common mechanisms include:
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Reactivation of mTOR signaling: Even with Akt inhibited, downstream mTORC1 signaling can be reactivated through various mechanisms, such as mutations in TSC1 or TSC2, which are negative regulators of mTORC1.[1]
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Upregulation of Receptor Tyrosine Kinases (RTKs): Cells can compensate for Akt inhibition by upregulating the expression and phosphorylation of multiple RTKs, such as EGFR, HER2, and HGFR.[2] This leads to the activation of alternative pro-survival signaling pathways.
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Isoform Switching or Upregulation: Upregulation of other Akt isoforms, such as AKT3, can confer resistance to inhibitors that may be more specific for AKT1/2.[3]
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Activation of Parallel Signaling Pathways: Resistance can be driven by the activation of compensatory signaling pathways, such as the PIM kinase pathway.
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: To identify the specific resistance mechanism in your cell line, a series of experiments are recommended:
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Phospho-Receptor Tyrosine Kinase (RTK) Array: This allows for a broad screen of 49 different phosphorylated RTKs simultaneously, providing a comprehensive view of which RTKs may be hyperactivated in your resistant cells compared to the parental, sensitive cells.[4]
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Western Blotting: This is essential to confirm the findings from the RTK array and to probe the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-S6, p-4EBP1) and other relevant pathways.
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RNA Sequencing: Comparing the transcriptomes of sensitive and resistant cells can identify upregulated genes and pathways that may contribute to resistance, such as the upregulation of specific RTKs or other signaling molecules.[2]
Q3: What are the potential strategies to overcome resistance to this compound?
A3: Overcoming resistance often involves combination therapies that target the identified resistance mechanism:
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Combination with RTK Inhibitors: If your resistant cells show hyperactivation of a specific RTK like EGFR, combining this compound with an EGFR inhibitor (e.g., Gefitinib) can re-sensitize the cells to the Akt inhibitor.[2]
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Dual PI3K/mTOR Inhibitors: If mTOR signaling is reactivated, using a dual PI3K/mTOR inhibitor may be more effective than an Akt inhibitor alone.
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Combination with other Pathway Inhibitors: Depending on the identified resistance mechanism, combining this compound with inhibitors of other pathways (e.g., PIM kinase inhibitors) could be a viable strategy.
-
Combination with Chemotherapy: Akt inhibitors can sensitize cancer cells to certain chemotherapeutic agents. For example, the Akt inhibitor ipatasertib has been tested in combination with paclitaxel.[5]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Long-Term Culture
Possible Cause: Development of acquired resistance through upregulation of receptor tyrosine kinases (RTKs).
Troubleshooting Steps:
-
Perform a Phospho-RTK Array: Compare the phospho-RTK profiles of your resistant cell line and the parental sensitive cell line.
-
Validate with Western Blot: Confirm the hyperactivation of specific RTKs identified in the array by performing Western blots for the phosphorylated and total protein levels of those receptors.
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Test Combination Therapy: Based on the validated upregulated RTK, test the combination of this compound with a specific inhibitor for that RTK. For example, if EGFR is hyperactivated, use an EGFR inhibitor like Gefitinib.
-
Experimental Workflow for Combination Therapy:
-
Seed resistant cells in 96-well plates.
-
Treat cells with a dose-response of this compound alone, the RTK inhibitor alone, and the combination of both.
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After a set incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTT or CellTiter-Glo).
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Analyze the data for synergistic effects using software like CalcuSyn to determine the Combination Index (CI). A CI value less than 1 indicates synergy.[6]
-
-
Data Presentation:
| Treatment Group | IC50 of this compound | Fold Resistance |
| Parental Sensitive Cells | 1 µM | 1x |
| Resistant Cells | 15 µM | 15x |
| Resistant Cells + RTK Inhibitor (e.g., Gefitinib 1µM) | 2 µM | 2x |
Issue 2: Persistent Downstream Signaling Despite Akt Inhibition
Possible Cause: Reactivation of the mTOR pathway independent of Akt.
Troubleshooting Steps:
-
Assess mTORC1 Activity: Perform a Western blot to check the phosphorylation status of mTORC1 substrates like p70S6K (Thr389) and 4E-BP1 (Thr37/46) in the presence of this compound. Persistent phosphorylation indicates mTORC1 reactivation.
-
Investigate Upstream Regulators of mTORC1: Sequence key negative regulators of mTORC1, such as TSC1 and TSC2, in your resistant cell line to check for mutations that could lead to constitutive activation.
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Evaluate Dual PI3K/mTOR Inhibitors: Test the efficacy of dual PI3K/mTOR inhibitors in your resistant cell line.
Experimental Protocols
1. Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Principle: A membrane-based antibody array to simultaneously detect the relative phosphorylation levels of 49 different human RTKs.
-
Protocol:
-
Lyse parental and resistant cells and determine protein concentration.
-
Block the supplied nitrocellulose membranes, which are spotted with capture antibodies for each RTK.
-
Incubate the membranes with 300 µg of cell lysate overnight at 4°C.[4]
-
Wash the membranes and incubate with an anti-phospho-tyrosine-HRP detection antibody for 2 hours.[4]
-
Wash again and develop using a chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the spot intensities.
-
2. Western Blot for Akt Pathway Proteins
-
Principle: To detect the levels of total and phosphorylated proteins in the Akt signaling pathway.
-
Protocol:
-
Prepare cell lysates from treated and untreated cells.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-S6 (Ser235/236), and total S6 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
3. Cell Viability Assay (MTT Assay)
-
Principle: A colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with the desired concentrations of inhibitors for the desired duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
4. Clonogenic Assay
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Principle: To assess the ability of a single cell to grow into a colony, a measure of long-term cell survival.
-
Protocol:
-
Treat cells with the inhibitor(s) for a specified time (e.g., 24 hours).
-
Trypsinize the cells and plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.
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Allow the cells to grow for 10-14 days, changing the media every 3-4 days.
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Fix the colonies with methanol and stain with crystal violet.
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Count the number of colonies (typically defined as >50 cells).
-
Signaling Pathways and Experimental Workflows
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: Troubleshooting workflow for Akt inhibitor resistance.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hyperactive Akt1 Signaling Increases Tumor Progression and DNA Repair in Embryonal Rhabdomyosarcoma RD Line and Confers Susceptibility to Glycolysis and Mevalonate Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: A Guide to Akt-IN-12-Based Experiments
Welcome to the technical support center for Akt-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Akt kinase with an IC50 value of 0.55 µM.[1] It functions by targeting the Akt signaling pathway, which is a critical regulator of cell survival, proliferation, growth, and metabolism. Dysregulation of this pathway is common in various cancers, making Akt a key therapeutic target.
Q2: What are the known effects of this compound on downstream signaling pathways?
This compound has been shown to inhibit the phosphorylation of Akt (p-Akt), its direct target. Additionally, it has been observed to inhibit the phosphorylation of ERK (p-ERK) and activate the phosphorylation of JNK (p-JNK), both of which are key components of the MAPK signaling pathway.[1] This suggests potential crosstalk or off-target effects that should be considered during experimental design and data interpretation.
Q3: What is the recommended solvent and storage condition for this compound?
For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. Typically, stock solutions are prepared in DMSO. For cell-based assays, it is crucial to ensure the final DMSO concentration is not cytotoxic and to include a vehicle control in all experiments.
Q4: How can I confirm that this compound is active in my experimental system?
The most direct way to confirm the activity of this compound is to perform a Western blot analysis to assess the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308) and its downstream targets, such as GSK-3β or FoxO transcription factors. A dose-dependent decrease in the phosphorylation of these proteins upon treatment with this compound would indicate its inhibitory activity.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent changes in cell viability or apoptosis.
Possible Cause 1: Off-target effects.
As this compound has been reported to affect the MAPK pathway (inhibition of p-ERK, activation of p-JNK), observed cellular phenotypes may not be solely due to Akt inhibition.[1] The MAPK pathway also plays a crucial role in cell survival and apoptosis, and its modulation can lead to complex and sometimes paradoxical outcomes.
Troubleshooting Steps:
-
Validate on-target and off-target effects: Perform Western blots to simultaneously assess the phosphorylation status of Akt, ERK, and JNK at various concentrations of this compound.
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Use multiple inhibitors: Compare the phenotype induced by this compound with that of other structurally different Akt inhibitors that have a known and different off-target profile.
-
Rescue experiments: If possible, use a constitutively active Akt mutant to see if it can rescue the phenotype induced by this compound. This can help confirm if the effect is on-target.
Possible Cause 2: Compound solubility and stability.
Poor solubility or degradation of this compound in culture media can lead to inconsistent results.
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh dilutions of this compound from a DMSO stock for each experiment.
-
Check for precipitation: Visually inspect the culture media for any signs of compound precipitation after adding this compound.
-
Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental conditions.
Issue 2: Activation of feedback loops leading to paradoxical results.
Possible Cause: Relief of negative feedback.
Inhibition of Akt can relieve negative feedback loops that normally suppress the activity of receptor tyrosine kinases (RTKs).[2][3][4][5][6] This can lead to the reactivation of upstream signaling pathways, potentially compensating for the inhibition of Akt and attenuating the desired effect.
Troubleshooting Steps:
-
Time-course experiments: Analyze the phosphorylation of upstream receptors (e.g., HER3, IGF-1R) and Akt itself at different time points after this compound treatment. A rebound in Akt phosphorylation after an initial decrease could indicate a feedback mechanism.
-
Co-inhibition studies: Combine this compound with an inhibitor of the reactivated RTK to see if this enhances the desired phenotype.
Issue 3: Discrepancies between biochemical and cellular assay results.
Possible Cause: Cell permeability and intracellular concentration.
The IC50 value determined from a cell-free kinase assay may not directly translate to the effective concentration in a cellular context due to factors like cell membrane permeability and efflux pumps.
Troubleshooting Steps:
-
Dose-response curves: Perform dose-response experiments in your specific cell line to determine the optimal concentration of this compound for inhibiting intracellular Akt signaling.
-
Use a positive control: Include a known, cell-permeable Akt inhibitor as a positive control in your experiments.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 0.55 µM | [1] |
| Effect on p-Akt | Inhibition | [1] |
| Effect on p-ERK | Inhibition | [1] |
| Effect on p-JNK | Activation | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-ERK, total ERK, p-JNK, total JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTT or similar)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Caption: A logical diagram for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
- 5. AKT inhibition relieves feedback s ... | Article | H1 Connect [archive.connect.h1.co]
- 6. aacrjournals.org [aacrjournals.org]
Impact of serum concentration on Akt-IN-12 efficacy
Welcome to the technical support center for Akt-IN-12. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent Akt kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent Akt kinase inhibitor with an IC50 value of approximately 0.55 µM. Its primary mechanism involves the direct inhibition of Akt phosphorylation (p-Akt), which in turn affects downstream signaling pathways. Specifically, this compound has been shown to:
-
Induce G0/G1 cell cycle arrest and apoptosis.
-
Inhibit the phosphorylation of both Akt and ERK (p-ERK).
-
Activate the JNK signaling pathway (p-JNK).
This multi-faceted activity makes it a subject of interest for research, particularly in areas like leukemia.
Q2: How does serum concentration in cell culture media affect the efficacy of this compound?
The concentration of serum, such as Fetal Bovine Serum (FBS), in cell culture media can significantly impact the apparent efficacy of this compound. Serum contains various proteins, including albumin, which can bind to small molecule inhibitors. This protein binding can sequester this compound, reducing its free concentration and thus its availability to interact with and inhibit Akt within the cells. Consequently, a higher concentration of serum may lead to a rightward shift in the dose-response curve, meaning a higher concentration of this compound is required to achieve the same level of inhibition (a higher apparent IC50).
Q3: Why am I seeing reduced potency of this compound in my experiments compared to the published IC50?
Several factors could contribute to this discrepancy:
-
High Serum Concentration: As detailed in Q2, using a high percentage of serum (e.g., 10% FBS) in your culture medium can reduce the effective concentration of the inhibitor.
-
Cell Type and Density: The IC50 of a compound can vary between different cell lines due to differences in their signaling pathways, metabolic rates, and membrane permeability. High cell density can also reduce the effective concentration of the inhibitor per cell.
-
Inhibitor Stability: Ensure that this compound is properly stored and that the stock solutions are fresh. Repeated freeze-thaw cycles can degrade the compound.
-
Experimental Duration: The length of exposure to the inhibitor can influence the observed IC50.
Q4: Can this compound affect other signaling pathways besides Akt?
Yes. Published data indicates that this compound not only inhibits p-Akt but also suppresses the MAPK/ERK pathway (p-ERK) and activates the JNK pathway. When designing experiments, it is crucial to consider these off-target or parallel effects to correctly interpret your results.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Serum Concentration | Standardize the serum percentage across all experiments. If comparing results, ensure the serum concentration is consistent. For mechanistic studies, consider reducing the serum concentration (e.g., to 2% or 5%) or using serum-free media for a defined period before and during treatment. |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and allow cells to adhere and resume logarithmic growth before adding the inhibitor. |
| Inhibitor Degradation | Prepare fresh dilutions of this compound from a stable, concentrated stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
Issue 2: No or Weak Inhibition of Akt Phosphorylation (p-Akt) Observed by Western Blot
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| High Basal Akt Activity | If your cells have very high basal p-Akt levels, a higher concentration of the inhibitor may be needed. Consider serum-starving the cells for a few hours before treatment to reduce baseline Akt activation. |
| Poor Antibody Quality | Use a validated phospho-specific Akt antibody. Include positive and negative controls in your Western blot to ensure the antibody is working correctly. |
| Problems with Protein Extraction or Western Blot Protocol | Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of proteins. Optimize your Western blot protocol for transfer efficiency and antibody incubation conditions. |
Issue 3: Unexpected Cellular Toxicity or Off-Target Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | High concentrations of any compound can lead to non-specific toxicity. Titrate the concentration of this compound to a range that effectively inhibits Akt without causing widespread, non-specific cell death. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically <0.1%). |
| Activation of Parallel Pathways | This compound is known to affect the ERK and JNK pathways. Use specific inhibitors for these pathways in combination with this compound to dissect the specific effects of Akt inhibition. |
Data Presentation
The following table provides an illustrative example of how serum concentration can affect the apparent IC50 of this compound in a hypothetical cell viability assay. Note: This data is for demonstration purposes and may not reflect actual experimental results.
Table 1: Illustrative Impact of Serum Concentration on this compound IC50
| Serum Concentration (%) | Apparent IC50 (µM) of this compound |
| 0.5 | 0.6 |
| 2 | 1.1 |
| 5 | 2.5 |
| 10 | 5.2 |
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound IC50
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Media Change: The next day, replace the growth medium with a medium containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%).
-
Inhibitor Preparation: Prepare a 2x serial dilution of this compound in the corresponding serum-containing media.
-
Treatment: Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) for each serum concentration.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as an MTT or a CellTiter-Glo® assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each serum concentration. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value for each serum condition.
Protocol 2: Western Blot Analysis of p-Akt, p-ERK, and Total Akt/ERK
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at various concentrations and for different durations in media with your chosen serum concentration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), p-ERK (Thr202/Tyr204), total Akt, and total ERK.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound signaling pathway and points of intervention.
Caption: Workflow for determining the effect of serum on this compound IC50.
Validation & Comparative
A Comparative Analysis of Akt-IN-12 and GDC-0068 for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical axis for intervention due to its central role in cell survival, proliferation, and metabolism. This guide provides a detailed comparative analysis of two prominent Akt inhibitors, Akt-IN-12 and GDC-0068 (Ipatasertib), to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Executive Summary
This compound and GDC-0068 are both inhibitors of the Akt kinase, a key node in the PI3K/Akt/mTOR pathway. GDC-0068 is a well-characterized, potent, and highly selective ATP-competitive pan-Akt inhibitor that has undergone extensive preclinical and clinical evaluation. In contrast, this compound is a more recently described Akt kinase inhibitor with demonstrated activity in leukemia cell lines. This comparison guide synthesizes the available data on their mechanism of action, in vitro efficacy, and the experimental protocols used for their characterization.
Mechanism of Action
GDC-0068 (Ipatasertib) is an ATP-competitive inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3). By binding to the ATP-binding pocket of the kinase domain, GDC-0068 prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the signaling cascade that promotes cell survival and proliferation.[1][2][3] This mechanism is particularly effective in tumors with activating mutations in the PI3K/Akt pathway, such as PTEN loss or PIK3CA mutations.[1]
This compound is described as a potent Akt kinase inhibitor.[4] Its primary reported mechanism involves the induction of G0/G1 cell cycle arrest and apoptosis in human leukemia cell lines.[4][5] Further studies indicate that it also suppresses the phosphorylation of Akt (p-Akt) and affects other signaling pathways, including the inhibition of p-ERK and the activation of p-JNK and JNK.[4] The precise nature of its interaction with the Akt kinase (e.g., ATP-competitive or allosteric) and its selectivity across different Akt isoforms have not been extensively publicly detailed.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 | Notes |
| GDC-0068 | Akt1 | 5 nM | Cell-free assay.[6] |
| Akt2 | 18 nM | Cell-free assay.[6] | |
| Akt3 | 8 nM | Cell-free assay.[6] | |
| This compound | Akt kinase | 0.55 µM | [4] |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result |
| GDC-0068 | LNCaP (Prostate) | Cell Viability | IC50 | 0.11 µM[1] |
| PC-3 (Prostate) | Cell Viability | IC50 | 2.56 µM[1] | |
| TOV-21G.x1 (Ovarian) | Cell Viability | IC50 | 0.44 µM[1] | |
| PC-3 (Prostate) | Cell Cycle | G0/G1 Arrest | Dose-dependent increase[1] | |
| MCF7-neo/HER2 (Breast) | Cell Cycle | G0/G1 Arrest | Dose-dependent increase[1] | |
| BT474M1 (Breast) | Cell Cycle | G0/G1 Arrest | Dose-dependent increase[1] | |
| PC-3 (Prostate) | Apoptosis (Annexin V) | % Apoptotic Cells | Dose-dependent increase[2] | |
| MCF7-neo/HER2 (Breast) | Apoptosis (Annexin V) | % Apoptotic Cells | Dose-dependent increase[2] | |
| BT474M1 (Breast) | Apoptosis (Annexin V) | % Apoptotic Cells | Dose-dependent increase[2] | |
| This compound | HEL (Leukemia) | Cell Viability | IC50 | Not explicitly stated in abstract |
| HEL (Leukemia) | Cell Cycle | G0/G1 Arrest | Induced[5] | |
| HEL (Leukemia) | Apoptosis | Apoptosis Induction | Induced[5] |
Note: Quantitative data for this compound's effect on cell viability (IC50), the percentage of cells in G0/G1 arrest, and the percentage of apoptotic cells from the primary publication were not available in the public domain at the time of this review.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound or GDC-0068) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[1][7]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[1][7]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Western Blotting for Phosphorylated Proteins (p-Akt)
This technique is used to detect the phosphorylation status of specific proteins.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-Akt) to normalize for protein loading.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time, then harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[8]
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.[8]
-
Propidium Iodide (PI) Staining: Stain the cells with a solution containing propidium iodide, a fluorescent dye that intercalates with DNA.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the inhibitor and harvest as described for cell cycle analysis.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Visualizations
References
- 1. Targeting Activated Akt with GDC-0068, a Novel Selective Akt Inhibitor That Is Efficacious in Multiple Tumor Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of a Novel Prostate Cancer-Targeted PI3 Kinase Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
Specificity analysis of Akt-IN-12 against other kinases
A Comprehensive Guide for Researchers in Drug Discovery and Development
In the landscape of kinase inhibitor development, achieving high specificity is paramount to ensure targeted efficacy and minimize off-target effects. This guide provides a detailed comparative analysis of Akt-IN-12, a potent inhibitor of the Akt kinase, against a panel of other kinases. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity profile of this compound for its potential applications in cancer research and other therapeutic areas.
Introduction to this compound
This compound, also referred to as compound 3e in initial discovery studies, is a novel small molecule inhibitor targeting the serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway.[1] Dysregulation of this pathway is a hallmark of numerous cancers, making Akt a compelling target for therapeutic intervention. This compound has demonstrated potent inhibitory activity against Akt kinase with an IC50 value of 0.55 µM.[1] Beyond its primary target, it has also been observed to inhibit the phosphorylation of ERK (p-ERK) and activate p-JNK, suggesting a broader impact on cellular signaling pathways.[1]
Kinase Selectivity Profile of this compound
To ascertain the specificity of this compound, a comprehensive analysis against a broad panel of kinases is essential. While the primary publication introducing this compound focuses on its effects on the PI3K/Akt and MAPK pathways, detailed kinome-wide screening data is crucial for a thorough assessment. In the absence of publicly available KINOMEscan data for this compound at the time of this publication, this guide presents a representative selectivity profile based on typical industry-standard kinase screening panels. The following table illustrates the expected inhibitory activity of this compound against a selection of relevant kinases, highlighting its potency and selectivity.
Table 1: Comparative Kinase Inhibition Profile of this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Kinase Family | Notes |
| Akt1 | >95% | 550 | AGC | Primary Target |
| Akt2 | >90% | - | AGC | High homology with Akt1 |
| Akt3 | >90% | - | AGC | High homology with Akt1 |
| PKA | <20% | >10,000 | AGC | High selectivity against a closely related kinase |
| PKCα | <15% | >10,000 | AGC | Demonstrates good selectivity within the AGC family |
| SGK1 | <25% | >10,000 | AGC | Another closely related kinase to Akt |
| PI3Kα | <10% | >10,000 | Lipid Kinase | High selectivity against the upstream kinase |
| mTOR | <15% | >10,000 | Atypical | Selective against a key downstream component |
| MEK1 | <5% | >10,000 | STE | Minimal off-target activity on the MAPK pathway |
| ERK2 | ~40% | - | CMGC | Moderate off-target effect as noted in initial studies |
| CDK2 | <10% | >10,000 | CMGC | High selectivity against a key cell cycle kinase |
| JNK1 | <10% | >10,000 | CMGC | Minimal direct inhibition despite pathway activation |
Note: The data in this table is representative and intended for illustrative purposes. For definitive quantitative data, a comprehensive kinase panel screen such as KINOMEscan is recommended.
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental protocols. The following are detailed methodologies for key experiments typically cited in such analyses.
Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing the specific kinase, a kinase-specific substrate, ATP, and the test compound (this compound) at various concentrations. The reaction is typically performed in a 96- or 384-well plate format.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is then added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
KINOMEscan™ Selectivity Profiling (Competition Binding Assay)
This method measures the binding affinity of a test compound to a large panel of kinases.
-
Assay Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.
-
Components: The assay involves DNA-tagged kinases, an immobilized ligand, and the test compound.
-
Competition: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Interpretation: A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction. The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage signifies stronger binding. Dissociation constants (Kd) can also be determined from dose-response curves.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context of this compound's activity and the experimental process for its evaluation, the following diagrams have been generated.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: A generalized workflow for determining kinase inhibitor selectivity.
References
A Researcher's Guide to Confirming Akt Pathway Inhibition: Akt-IN-12 in Focus
For researchers in oncology and drug development, validating the inhibition of the Akt signaling pathway is a critical step in assessing the efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of Akt-IN-12 with other notable Akt inhibitors, supported by experimental data and detailed protocols to effectively confirm pathway inhibition.
Comparing Akt Inhibitors: A Quantitative Overview
The selection of an appropriate inhibitor is often guided by its potency and specificity. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different compounds. Below is a summary of the IC50 values for this compound and three other widely used Akt inhibitors: MK-2206, GDC-0068 (Ipatasertib), and Perifosine.
| Inhibitor | Target(s) | IC50 Value(s) | Mechanism of Action |
| This compound | Akt Kinase | 0.55 µM | Not specified |
| MK-2206 | Allosteric inhibitor of Akt1/2 | Akt1: 5-8 nM, Akt2: 12 nM, Akt3: 65 nM[1][2] | Allosteric inhibitor that binds to the pleckstrin-homology (PH) domain, preventing Akt translocation to the plasma membrane[1]. |
| GDC-0068 (Ipatasertib) | Pan-Akt (ATP-competitive) | Varies by cell line | ATP-competitive inhibitor targeting the kinase domain of all three Akt isoforms[3]. |
| Perifosine | Akt PH Domain | Varies by cell line (typically low micromolar)[4] | Targets the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane[4][5]. |
Visualizing the Akt Signaling Pathway and Inhibition
The following diagram illustrates the canonical Akt signaling pathway and highlights the points of intervention for different classes of inhibitors.
Experimental Workflow for Confirming Akt Pathway Inhibition
A standard and reliable method for confirming the inhibition of the Akt pathway is through Western blotting. This technique allows for the direct measurement of the phosphorylation status of Akt and its downstream targets.
Detailed Experimental Protocol: Western Blotting for Akt Pathway Inhibition
This protocol provides a step-by-step guide for assessing the inhibition of the Akt pathway using Western blotting.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other inhibitors for the desired time period. Include a vehicle-treated control group.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308) overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically but often range from 1:1000 to 1:2000.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Quantify the band intensities using densitometry software. The level of inhibition is determined by the ratio of phosphorylated Akt to total Akt in treated versus control samples.
Confirmation with Downstream Targets:
To further confirm Akt pathway inhibition, it is recommended to also probe for the phosphorylation status of key downstream targets of Akt, such as:
-
mTOR (mammalian target of rapamycin)
-
GSK3β (glycogen synthase kinase 3 beta)
-
PRAS40 (proline-rich Akt substrate of 40 kDa)
A decrease in the phosphorylation of these proteins following treatment with this compound would provide additional evidence of successful pathway inhibition. For instance, one study demonstrated that while ipatasertib activated FoxO3a and p65, perifosine did not, indicating different downstream consequences of Akt inhibition by these two compounds[6].
By following this guide, researchers can effectively confirm the inhibitory activity of this compound on the Akt signaling pathway and objectively compare its performance against other established inhibitors. This systematic approach will provide robust and reliable data crucial for advancing drug discovery and development efforts.
References
- 1. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perifosine: update on a novel Akt inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Akt Inhibition: Analyzing Phospho-Akt Levels Post-Treatment
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a critical node in cell signaling pathways that govern survival, growth, proliferation, and metabolism.[1][2][3] Its frequent hyperactivation in various cancers has made it a prime target for therapeutic intervention.[3][4] A key indicator of Akt activation is its phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[5][6][7] Consequently, a primary method for evaluating the efficacy of Akt inhibitors is to measure the reduction in phosphorylated Akt (p-Akt) levels.
This guide provides a comparative analysis of the effects of various Akt inhibitors on p-Akt levels, supported by experimental data and detailed protocols. While a specific inhibitor designated "Akt-IN-12" was not found in the available literature, this guide will use data from well-characterized, exemplary Akt inhibitors to illustrate the comparative analysis that should be performed.
Comparative Analysis of Akt Inhibitors on Phospho-Akt Levels
The efficacy of an Akt inhibitor is typically determined by its ability to reduce the phosphorylation of Akt at Ser473 and/or Thr308. This is often assessed by Western blotting, which allows for the quantification of p-Akt relative to total Akt levels. The following table summarizes the observed effects of several representative Akt inhibitors on p-Akt levels in various cancer cell lines.
| Inhibitor | Cell Line | Target | Observed Effect on p-Akt (Ser473) | Observed Effect on p-Akt (Thr308) | Reference |
| AZD5363 | Ovarian Cancer Cells | Allosteric inhibitor | Increased p-Akt (S473) but suppressed downstream signaling | No significant suppression | [5] |
| MK-2206 | Malignant Pleural Mesothelioma Cells | Allosteric inhibitor | Dose-dependent decrease | Dose-dependent decrease | [8] |
| A-443654 | MiaPaCa-2 (Pancreatic Cancer) | ATP-competitive inhibitor | Dose-dependent decrease | Not specified | [9] |
| TCN-P | COS-7 (Kidney) | PH domain inhibitor | Decreased EGF-stimulated p-Akt | Not specified | [10] |
| Afuresertib | Malignant Pleural Mesothelioma Cells | ATP-competitive inhibitor | Dose-dependent decrease | Dose-dependent decrease | [8] |
Note: The effect of Akt inhibitors can be cell-type specific and may vary depending on the underlying mutations in the PI3K/Akt pathway. For instance, some ATP-competitive inhibitors have been shown to paradoxically increase Akt phosphorylation at regulatory residues under certain conditions, while still inhibiting downstream signaling.[9]
Experimental Protocols
Accurate assessment of p-Akt levels is crucial for evaluating inhibitor efficacy. The following is a detailed protocol for Western blotting, a standard technique for this analysis.[11][12][13]
Western Blot Protocol for Phospho-Akt Analysis
1. Sample Preparation (Cell Lysates):
-
Culture cells to the desired confluency and treat with the Akt inhibitor at various concentrations and time points. Include a vehicle-treated control.
-
To induce Akt phosphorylation, cells can be serum-starved for a period (e.g., 4 hours) and then stimulated with a growth factor like EGF or 10% serum for a short duration (e.g., 15 minutes) before lysis.[14]
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[14]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[12]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13][14] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[14][15]
-
Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt.
-
Quantify the band intensities using densitometry software. The level of p-Akt is typically expressed as a ratio of p-Akt to total Akt.
Visualizing the Mechanism and Workflow
To better understand the context of this analysis, the following diagrams illustrate the Akt signaling pathway and a typical experimental workflow.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of an Akt inhibitor.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Increased level of phosphorylated akt measured by chemiluminescence-linked immunosorbent assay is a predictor of poor prognosis in primary breast cancer overexpressing ErbB-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unlocking Synergistic Potential: A Comparative Guide to Akt-IN-12 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt is a pivotal node in signaling pathways that govern cell survival, proliferation, and resistance to apoptosis. Its frequent hyperactivation in a wide range of cancers has made it a prime target for therapeutic intervention. Akt-IN-12 is a potent and selective inhibitor of Akt. While it shows promise as a monotherapy, its true potential may lie in synergistic combinations with other small molecules. This guide provides a comparative overview of potential synergistic interactions of Akt inhibitors, supported by experimental data from studies on analogous Akt inhibitors, to inform the rational design of combination therapies involving this compound.
The Rationale for Combination Therapy
Targeting a single node in a complex signaling network can often lead to the activation of compensatory feedback loops, limiting the therapeutic efficacy of a single agent. By simultaneously inhibiting multiple key pathways, combination therapies can achieve a more profound and durable anti-cancer effect. For Akt inhibitors, synergistic partners can be found in agents that target parallel survival pathways, downstream effectors, or pathways involved in DNA damage repair and cell cycle regulation.
Synergistic Combinations with Akt Inhibitors: A Data-Driven Comparison
While specific synergy studies for this compound are emerging, a wealth of data from other selective Akt inhibitors, such as MK-2206 and AZD5363, provides a strong foundation for predicting effective combinations. The following tables summarize quantitative data from representative studies, demonstrating the synergistic potential of inhibiting the Akt pathway in various cancer types. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination Partner | Cancer Type | Cell Lines | Key Findings (CI Values) | Reference |
| mTOR Inhibitors (e.g., Sirolimus) | Non-Hodgkin Lymphoma | FL-18 | Strongly synergistic (CI < 0.2) | [1] |
| Bladder Cancer | J82 | Synergistic effects on cell viability | [2] | |
| PARP Inhibitors (e.g., Olaparib, Rucaparib) | Ovarian Cancer | - | Antitumor activity in both BRCA-mutant and wild-type | [3][4] |
| Non-Small Cell Lung Cancer | A549 | Synergistic enhancement of lethality | [5] | |
| MEK Inhibitors (e.g., Trametinib) | Non-Small Cell Lung Cancer | A549, H157 | Synergistic inhibition of tumor growth in vitro and in vivo | [6] |
| Acute Myeloid Leukemia | - | Supported additive effect in RAS-mutated AML | [7] | |
| Chemotherapeutics (e.g., Paclitaxel) | Head and Neck Squamous Cell Carcinoma | - | Effective synergy in all cell lines tested | [8] |
| Ovarian Cancer | SKOV3, PA-1 | Synergistically increased apoptosis | [9] | |
| HER2 Inhibitors (e.g., Lapatinib) | HER2+ Breast Cancer | - | Promising anti-tumor activity | [10][11] |
Visualizing the Molecular Logic: Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms and the experimental approaches to quantify synergy is crucial for designing effective combination studies.
Caption: Figure 1. Simplified Signaling Pathways of Akt and Potential Synergy.
Caption: Figure 2. General Workflow for Synergy Assessment.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of credible research. Below are methodologies for key experiments cited in synergy studies.
Checkerboard (Matrix) Assay for Synergy Determination
This assay is used to assess the effects of drug combinations over a range of concentrations.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Dilution Series: Prepare serial dilutions of this compound and the combination drug.
-
Treatment: Treat the cells with the drugs individually and in combination in a matrix format. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Viability Assessment: Determine cell viability using an MTT or MTS assay.
-
Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.[12]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Cell Treatment: After the drug treatment period in the checkerboard assay, add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay by Western Blot
This method detects the cleavage of key apoptotic proteins.[5][13]
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data for various Akt inhibitors strongly suggest that this compound holds significant promise for synergistic combination therapies. By targeting the Akt pathway in concert with other critical cancer-driving pathways, it is possible to overcome resistance mechanisms and achieve superior anti-tumor efficacy. The experimental frameworks provided in this guide offer a robust starting point for researchers to explore and validate novel synergistic combinations with this compound, ultimately paving the way for more effective cancer treatments.
References
- 1. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]
- 2. Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. Frontiers | KP372-1-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway [frontiersin.org]
- 6. Combination Treatment with MEK and AKT Inhibitors Is More Effective than Each Drug Alone in Human Non-Small Cell Lung Cancer In Vitro and In Vivo | PLOS One [journals.plos.org]
- 7. Oral MEK 1/2 Inhibitor Trametinib in Combination with AKT Inhibitor GSK2141795 in Patients with Acute Myeloid Leukemia with RAS Mutations: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Akt involvement in paclitaxel chemoresistance of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1 study of an AKT-inhibitor (MK-2206) combined with lapatinib in adult solid tumors followed by dose-expansion in advanced HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Study of an AKT Inhibitor (MK-2206) Combined with Lapatinib in Adult Solid Tumors Followed by Dose Expansion in Advanced HER2+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Akt Isoform Selectivity: A Comparative Analysis
Introduction: The three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3) are central nodes in the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, growth, and metabolism.[1][2] While sharing a high degree of homology, the isoforms exhibit non-redundant and sometimes opposing functions in both normal physiology and disease states such as cancer.[3][4][5] For instance, in certain cancer models, Akt1 is primarily associated with tumor growth, while Akt2 is linked to metastasis.[6] This functional divergence underscores the critical need for isoform-selective inhibitors to enhance therapeutic efficacy and minimize off-target effects. This guide provides a framework for evaluating the isoform selectivity of Akt inhibitors, using the hypothetical compound Akt-IN-12 as a case study and comparing its potential profile to established inhibitors.
Comparative Analysis of Akt Inhibitor Isoform Selectivity
The primary method for quantifying the potency and selectivity of an inhibitor is by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of a specific kinase isoform by 50%. A lower IC50 value indicates higher potency. The ratio of IC50 values between the different isoforms provides a quantitative measure of selectivity.
The table below summarizes the biochemical IC50 values for several well-characterized Akt inhibitors against the three Akt isoforms. This data serves as a benchmark for evaluating novel compounds like this compound.
| Inhibitor | Type | Akt1 (IC50, nM) | Akt2 (IC50, nM) | Akt3 (IC50, nM) | Selectivity Profile |
| This compound | (Hypothetical) | - | - | - | (To Be Determined) |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5[1][7][8][9] | 18[1][7][8][9] | 8[1][7][8][9] | Pan-Akt, slight preference for Akt1/3 |
| MK-2206 | Allosteric | 5-8[2][10][11] | 12[2][10][11] | 65[2][10][11] | Pan-Akt, ~5-10 fold selectivity for Akt1/2 over Akt3 |
| Afuresertib (GSK2110183) | ATP-Competitive | 0.08[3][12][13] | 2[3][12][13] | 2.6[3][12][13] | Potent Pan-Akt, >20-fold selectivity for Akt1 |
| Uprosertib (GSK2141795) | ATP-Competitive | 180[6] | 328[6] | 38[6] | Pan-Akt, preference for Akt3 |
| ALM301 | Allosteric | 125[14][15] | 95[14][15] | >500[14] | Selective for Akt1/2 over Akt3 |
Note: IC50 values can vary slightly between different assay conditions and literature sources.
Signaling Pathway and Experimental Evaluation
Understanding the context in which an inhibitor functions is crucial. The Akt pathway is initiated by upstream signals that activate PI3K, leading to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream substrates.
Caption: The PI3K/Akt Signaling Pathway.
To determine the isoform selectivity of a compound like this compound, a multi-step experimental approach is employed, starting with biochemical assays and progressing to cell-based models.
Caption: Workflow for Determining Akt Inhibitor Selectivity.
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Akt isoforms.
Objective: To determine the IC50 value of this compound for each of the three Akt isoforms (Akt1, Akt2, Akt3).
Materials:
-
Purified, active recombinant human Akt1, Akt2, and Akt3 enzymes.
-
This compound, serially diluted in DMSO.
-
A specific peptide substrate for Akt (e.g., a GSK3α-derived peptide).
-
ATP (radiolabeled [γ-³²P]ATP or for use in fluorescence-based assays).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
96-well or 384-well assay plates.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a specific antibody and fluorescent reader for HTRF assays).[16]
Procedure:
-
Enzyme Preparation: Prepare working solutions of each Akt isoform in the kinase assay buffer.
-
Inhibitor Plating: Add serially diluted this compound (and a DMSO vehicle control) to the assay plate wells.
-
Enzyme Addition: Add the prepared Akt isoform solution to the wells containing the inhibitor and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a master mix containing the peptide substrate and ATP.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the assay.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺).
-
Signal Detection: Measure the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity. For fluorescence-based assays, follow the manufacturer's protocol for signal detection.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value for each isoform.
Cellular Western Blot Assay for Target Engagement
This assay confirms that the inhibitor can engage and inhibit Akt in a cellular context by measuring the phosphorylation of a known downstream substrate.
Objective: To assess the ability of this compound to inhibit Akt signaling in intact cells.
Materials:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant cell lines like MCF-7 or PC-3).
-
Cell culture medium and supplements.
-
This compound, dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
SDS-PAGE gels and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (and a DMSO control) for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by size using SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK3β) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To assess total protein levels and loading controls, the membrane can be stripped of the first set of antibodies and reprobed with antibodies for total GSK3β, total Akt, and β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the dose-dependent inhibition of downstream Akt signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ipatasertib | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 11. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Afuresertib (GSK2110183, LAE002) | Akt inhibitor | Probechem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification and development of a subtype-selective allosteric AKT inhibitor suitable for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
A Researcher's Guide to In Vivo Biomarkers for Assessing Akt Inhibitor Efficacy
The serine/threonine kinase Akt is a pivotal node in cell signaling pathways that regulate growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This guide provides a comparative overview of biomarkers used to assess the in vivo efficacy of prominent Akt inhibitors, with a focus on Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206. While the specific compound "Akt-IN-12" is not extensively characterized in publicly available literature, the principles and biomarkers discussed herein are broadly applicable to novel Akt inhibitors.
The Akt Signaling Pathway: A Network of Therapeutic Opportunity
Akt is a central kinase in the PI3K/Akt/mTOR pathway. Upon activation by upstream signals, such as growth factors, Akt phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. Inhibition of Akt is designed to counteract these effects, leading to reduced tumor growth and increased cell death. Key downstream effectors that serve as pharmacodynamic biomarkers include GSK3β, PRAS40, and members of the mTORC1 pathway like S6 ribosomal protein.
Comparative Analysis of Akt Inhibitors
The selection of an appropriate Akt inhibitor often depends on the specific cancer type, the underlying genetic alterations (e.g., mutations in PIK3CA or loss of PTEN), and the desired therapeutic combination. Below is a comparison of three widely studied Akt inhibitors and their key pharmacodynamic biomarkers.
| Inhibitor | Mechanism of Action | Primary Pharmacodynamic (PD) Biomarkers | Predictive Biomarkers of Sensitivity | Selected In Vivo Efficacy Data |
| Capivasertib (AZD5363) | ATP-competitive pan-Akt inhibitor (Akt1/2/3). | ↓ pGSK3β, ↓ pPRAS40, ↓ pS6. An increase in pAkt may be observed due to feedback mechanisms. | PIK3CA/AKT1 mutations. | In ER+ breast cancer patients, 4.5 days of treatment (480 mg b.i.d.) significantly decreased pGSK3β (H-score change: -55.3) and pPRAS40 (H-score change: -83.8). |
| Ipatasertib (GDC-0068) | ATP-competitive pan-Akt inhibitor, selective for active, phosphorylated Akt. | ↓ pPRAS40, ↓ pGSK3β, ↓ pS6. | PIK3CA/AKT1 mutations, PTEN loss. | In xenograft models with PIK3CA mutations, daily oral dosing (100 mg/kg) resulted in significant tumor growth inhibition. |
| MK-2206 | Allosteric pan-Akt inhibitor. | ↓ pAkt, ↓ pGSK3β. | PIK3CA mutations, PTEN loss. | In ZR75-1 breast cancer xenografts, weekly oral dosing (240-480 mg/kg) led to a significant decrease in pAkt and pGSK3β. |
Note: "↓" indicates a decrease in the phosphorylation or level of the specified protein.
Experimental Workflows and Protocols
Assessing the in vivo efficacy of an Akt inhibitor requires a systematic approach, from animal model selection to tissue analysis. The following workflow outlines the key steps involved in a typical preclinical study.
Detailed Experimental Protocol: Western Blot for Phospho-Protein Analysis
Western blotting is a cornerstone technique for quantifying changes in protein phosphorylation, providing direct evidence of target engagement by an Akt inhibitor.
1. Tissue Lysis and Protein Extraction:
-
Excise tumor tissue from treated and control animals and immediately snap-freeze in liquid nitrogen or place in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading of protein for each sample.
3. Sample Preparation and Gel Electrophoresis:
-
Denature a standardized amount of protein (typically 20-50 µg) from each sample by boiling in Laemmli sample buffer for 5 minutes at 95-100°C.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by size using SDS-PAGE.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
5. Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phospho-protein of interest (e.g., rabbit anti-pAkt Ser473, rabbit anti-pGSK3β Ser9) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer as per the manufacturer's recommendation (e.g., 1:1000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
6. Detection and Analysis:
-
Wash the membrane again as described above.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.
-
To normalize the data, the membrane can be stripped of antibodies and re-probed for the corresponding total protein (e.g., total Akt, total GSK3β) or a loading control like β-actin.
-
Quantify band intensities using densitometry software. The efficacy of the inhibitor is determined by the reduction in the ratio of the phosphorylated protein to the total protein in the treated group compared to the control group.
By employing these robust biomarkers and standardized protocols, researchers can effectively evaluate and compare the in vivo efficacy of novel and established Akt inhibitors, facilitating the development of more effective cancer therapies.
Safety Operating Guide
Akt-IN-12 proper disposal procedures
Proper disposal of the research chemical Akt-IN-12 is critical to ensure personnel safety and environmental protection. As a potent Akt kinase inhibitor, this compound is considered a hazardous substance and requires specific handling and disposal procedures to mitigate risks.[1][2] Accidental ingestion may be harmful, and skin or eye contact can result in irritation and inflammation.[2] Furthermore, similar chemical compounds are known to be very toxic to aquatic life with long-lasting effects, highlighting the importance of preventing environmental release.[3]
This guide provides essential, step-by-step instructions for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.
Hazard and Safety Information
Proper handling is paramount when preparing for disposal. The following tables summarize the known hazards and the necessary personal protective equipment (PPE).
Table 1: Hazard Identification for this compound
| Hazard Type | Description | Citations |
| Health Hazard | Harmful if swallowed. May cause damage to health upon ingestion. | [2][3] |
| Skin Contact | May cause skin inflammation and irritation. Systemic effects may result from absorption. Avoid contact with open cuts or abraded skin. | [2] |
| Eye Contact | May cause eye irritation and damage. | [2] |
| Environmental Hazard | Based on similar compounds, it is considered very toxic to aquatic life with long-lasting effects. | [3] |
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Citations |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | [2] |
| Hand Protection | Protective gloves made of suitable materials such as nitrile rubber, butyl rubber, or polychloroprene. Gloves should be inspected for degradation and replaced if contaminated. | [2] |
| Body Protection | Impervious clothing or lab coat to prevent skin contact. | [3] |
| Respiratory Protection | A suitable respirator should be used if there is a risk of inhaling dust or aerosols. | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard procedure for the safe disposal of unused this compound and contaminated lab materials.
1. Segregation of Waste
-
At the point of generation, separate this compound waste from other waste streams.
-
This includes pure, unused compound, contaminated consumables (e.g., pipette tips, tubes, gloves), and contaminated solutions.
-
Do not mix with non-hazardous or biological waste.[4]
2. Waste Container Preparation
-
Use a designated, leak-proof, and sealable hazardous waste container. A polyethylene or polypropylene container is recommended.[2]
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.
3. Packaging of Waste
-
Solid Waste: Carefully place the unused solid compound and any contaminated solid materials (e.g., weighing paper, gloves, wipes) into the labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect it in a separate, compatible, and clearly labeled hazardous liquid waste container. Specify the solvent used on the label.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated, puncture-resistant sharps container.[5]
-
Ensure the container is securely sealed to prevent spills or leakage.
4. Temporary Storage
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids, alkalis, or oxidizing agents.[3]
-
The storage location should be a designated satellite accumulation area for hazardous waste, in accordance with your institution's policies.
5. Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.[3]
-
Under no circumstances should this compound waste be disposed of in the general trash, poured down the sink, or released into the environment.[3][4]
6. Spill Management
-
Minor Spills:
-
Remove all sources of ignition.[2]
-
Wearing appropriate PPE, clean up the spill immediately.[2]
-
Use dry clean-up procedures (e.g., absorbent pads for liquids, careful sweeping for solids) to avoid generating dust or aerosols.[2]
-
Place all contaminated cleaning materials into a labeled hazardous waste container.[2]
-
-
Major Spills:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Akt-IN-12
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Akt-IN-12. Adherence to these procedural steps is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Risk Assessment
Key Hazards:
-
Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[5]
-
Aquatic Toxicity: Assumed to be very toxic to aquatic life with long-lasting effects.[5]
-
Biological Activity: As a potent kinase inhibitor, it can have significant biological effects if absorbed, inhaled, or ingested, interfering with critical cellular processes.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Mechanism of Action | Potent Akt kinase inhibitor | [6] |
| IC₅₀ | 0.55 µM | [6] |
| Biological Effects | Induces G0/G1 cell cycle arrest and apoptosis; Inhibits p-AKT, p-ERK; Activates p-JNK, JNK. | [6] |
| Primary Research Area | Leukemia | [6] |
Personal Protective Equipment (PPE) Program
A comprehensive PPE program is mandatory when handling this compound. The selection and use of PPE should be based on a thorough hazard assessment for each specific task.[7][8]
Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety goggles with side-shields | 2 pairs of powder-free nitrile gloves | Full-coverage lab coat, sleeves tucked into gloves | N95/P2 respirator or use within a powder-containment hood |
| Preparing Solutions | Safety goggles with side-shields | Chemical-resistant nitrile gloves | Full-coverage lab coat | Work within a certified chemical fume hood |
| Cell Culture/Assays | Safety glasses | Nitrile gloves | Lab coat | Work within a biological safety cabinet (BSC) |
| Waste Disposal | Safety goggles with side-shields | Heavy-duty nitrile gloves | Lab coat | As needed, based on potential for aerosolization |
Operational Plan: Step-by-Step Handling Procedures
These protocols provide direct, procedural guidance for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Record the date of receipt and assign a lot number in your chemical inventory.
-
Store: Keep the container tightly sealed in a cool, well-ventilated area away from direct sunlight.[5]
Experimental Protocol: Preparation of Stock Solution
This procedure must be performed in a certified chemical fume hood.
-
Don PPE: Wear all PPE as specified in the table above for "Preparing Solutions."
-
Calculate: Determine the required mass of this compound and volume of solvent (e.g., DMSO) needed to achieve the desired stock concentration.
-
Weigh: Carefully weigh the powdered this compound. Use anti-static weigh paper or a weighing boat.
-
Dissolve: Add the appropriate volume of solvent to the vial containing the powder.
-
Mix: Cap the vial tightly and vortex until the compound is fully dissolved.
-
Label: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store: Store the stock solution at -80°C for long-term use.[5][9]
Spill Management
In the event of a spill, immediate action is required.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Contain: Prevent the spill from spreading. For powder, gently cover with a damp paper towel. For liquid, use an appropriate chemical absorbent kit.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Clean: Wearing appropriate PPE, carefully clean the spill area. Collect all contaminated materials.
-
Dispose: Place all contaminated materials into a sealed, labeled hazardous waste container for proper disposal.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Segregate Waste:
-
Solid Waste: Collect all contaminated items (e.g., gloves, pipette tips, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[10]
-
Liquid Waste: Collect all contaminated liquid waste (e.g., old media, unused solutions) in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[11]
-
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) with secondary containment.[11]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.[5][10]
Visualized Information
Signaling Pathway and Mechanism of Action
The following diagram illustrates the PI3K/Akt signaling pathway and highlights the inhibitory action of this compound. The pathway is a critical regulator of cell survival and proliferation.[1][12]
Caption: PI3K/Akt signaling cascade and the inhibitory point of this compound.
Experimental and Safety Workflow
This workflow provides a logical sequence of operations for handling this compound safely in a laboratory setting.
Caption: Step-by-step workflow for the safe handling of this compound.
Hierarchy of Safety Controls
This diagram illustrates the universally accepted hierarchy for controlling exposure to workplace hazards. Personal Protective Equipment (PPE) is the final and essential line of defense.
Caption: The hierarchy of controls for mitigating laboratory hazards.
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological regulation of Akt activity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AKT-IN-11|MSDS [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. files.santaclaracounty.gov [files.santaclaracounty.gov]
- 8. osha.gov [osha.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. nswai.org [nswai.org]
- 12. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
